Boc-Val-Cit-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLNUAVYYRBTOZ-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Lynchpin of Targeted Cancer Therapy: A Technical Guide to Boc-Val-Cit-OH and its Role in Antibody-Drug Conjugates
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of Boc-L-valyl-L-citrulline (Boc-Val-Cit-OH) in the advancement of antibody-drug conjugates (ADCs) for cancer therapy. This whitepaper provides an in-depth analysis of the Val-Cit linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction: The Advent of Cleavable Linkers in Oncology
Antibody-drug conjugates represent a paradigm shift in cancer treatment, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy of these bioconjugates is critically dependent on the linker that tethers the cytotoxic payload to the antibody. This compound is a key precursor for the Val-Cit dipeptide linker, a cornerstone of cleavable linker technology.[1][2] This linker is engineered to remain stable in systemic circulation and undergo selective cleavage by lysosomal proteases, particularly cathepsin B, which is frequently overexpressed in the tumor microenvironment.[1][] This targeted release mechanism is pivotal in maximizing the therapeutic window, enhancing anti-tumor efficacy while minimizing off-target toxicities.[4]
Mechanism of Action: Targeted Payload Release
The therapeutic strategy of ADCs employing a Val-Cit linker is a multi-step process initiated by the specific binding of the antibody component to a tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic and enzyme-rich environment of the lysosome, cathepsin B and other related proteases recognize and cleave the Val-Cit dipeptide bond. This enzymatic cleavage liberates the cytotoxic payload, which can then exert its pharmacological effect, typically inducing cell cycle arrest and apoptosis.
Caption: Mechanism of action of a Val-Cit linker-based ADC.
Quantitative Data Summary
The performance of ADCs is quantitatively assessed through various metrics, including their cytotoxic potency (IC50), linker stability, and cleavage kinetics. The following tables summarize key quantitative data for ADCs featuring Val-Cit linkers.
Table 1: In Vitro Cytotoxicity of Val-Cit Linker-Based Conjugates
| Conjugate | Cell Line | Target Antigen | IC50 (nM) | Reference |
| AAZ-ValCit-MMAE | SKRC-52 (renal cell carcinoma) | Carbonic Anhydrase IX | 171 | |
| Free MMAE | SKRC-52 (renal cell carcinoma) | - | 0.9 | |
| AAZ-ValAla-MMAE | SKRC-52 (renal cell carcinoma) | Carbonic Anhydrase IX | 69 | |
| Integrin αvβ3-MMAE Conjugate | U87MG (glioblastoma) | Integrin αvβ3 | 1.8 | |
| Free MMAE | U87MG (glioblastoma) | - | 0.5 |
Table 2: Comparative Linker Stability and Cleavage
| Linker | Condition | Stability/Cleavage Rate | Reference |
| Val-Cit | Human Plasma | Stable (t½ > 230 days) | |
| Val-Cit | Mouse Plasma | Unstable (cleaved by Ces1c) | |
| Glu-Val-Cit | Mouse Plasma | Significantly more stable than Val-Cit | |
| Val-Ala | Cathepsin B Cleavage | ~50% of Val-Cit cleavage rate | |
| Phe-Lys | Cathepsin B Cleavage | ~30-fold faster than Val-Cit |
Experimental Protocols
A rigorous evaluation of ADCs with Val-Cit linkers involves a suite of in vitro and in vivo assays. Detailed protocols for key experiments are provided below.
Synthesis of a Boc-Val-Cit-PABC-MMAE Drug-Linker Construct
The synthesis of a drug-linker construct such as Boc-Val-Cit-PABC-MMAE is a multi-step process. While a direct synthesis of this compound is a standard peptide coupling procedure, its incorporation into a full drug-linker involves several key steps. The following is a generalized protocol based on established methodologies.
-
Synthesis of Boc-Val-Cit-PABC: Boc-Val-OH is coupled to L-citrulline, and the resulting dipeptide is then conjugated to a p-aminobenzyl alcohol (PAB) spacer. The hydroxyl group of the PABC moiety is often activated, for example, as a p-nitrophenyl carbonate (PABC-PNP), to facilitate conjugation with the payload.
-
Payload Conjugation: The activated Boc-Val-Cit-PABC linker is reacted with the cytotoxic payload, such as monomethyl auristatin E (MMAE), typically at the N-terminus of the drug, to form the Boc-Val-Cit-PABC-MMAE conjugate.
-
Purification: The final drug-linker construct is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cathepsin B Activity Assay
This assay measures the activity of the cleaving enzyme in target cells using a fluorogenic substrate.
-
Cell Lysate Preparation: Prepare cell lysates from the target cancer cell lines.
-
Reaction Setup: In a 96-well plate, add the cell lysate to an assay buffer containing a fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points.
-
Data Analysis: The rate of increase in fluorescence corresponds to the cathepsin B activity.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size.
-
ADC Administration: Administer the ADC, a vehicle control, and a non-targeting control ADC to different groups of mice, typically via intravenous injection.
-
Tumor Volume and Body Weight Measurement: Measure tumor volumes and mouse body weights regularly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis.
Caption: A generalized experimental workflow for ADC development.
Conclusion
This compound is a fundamental building block in the construction of sophisticated ADCs that are transforming cancer therapy. The resulting Val-Cit linker provides a robust and selective mechanism for the targeted delivery and release of potent cytotoxic agents within tumor cells. A thorough understanding of its synthesis, mechanism of action, and the experimental methodologies for its evaluation is crucial for the continued development of next-generation ADCs with improved therapeutic indices. This guide provides a foundational resource for researchers dedicated to advancing this promising class of therapeutics.
References
An In-depth Technical Guide to Boc-Val-Cit-OH: Properties, Synthesis, and Application in Bioconjugation
For Immediate Distribution
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-valyl-L-citrulline (Boc-Val-Cit-OH), a critical dipeptide linker component in the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical properties, structure, synthesis, and applications of this pivotal molecule.
Core Chemical and Physical Properties
This compound is a synthetic dipeptide composed of L-valine and L-citrulline, with the N-terminus of valine protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for its application in peptide synthesis, preventing unwanted side reactions during the coupling of amino acids.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C16H30N4O6 |
| Molecular Weight | 374.43 g/mol [1] |
| CAS Number | 870487-08-4[1][2] |
| Appearance | White to off-white solid |
| Purity | ≥95% - 99% (depending on the supplier)[3] |
| Solubility | Soluble in DMSO[1] |
| Storage Conditions | Store at -20°C for long-term stability |
Chemical Structure and Stereochemistry
The chemical structure of this compound is fundamental to its function as a protease-cleavable linker. The specific stereochemistry of the L-amino acids is critical for its recognition by the target enzyme, Cathepsin B.
References
The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline Linker in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide has become a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), serving as a precisely engineered gatekeeper for the release of highly potent cytotoxic payloads.[1] This linker's remarkable balance of stability in systemic circulation and susceptibility to cleavage within the unique microenvironment of tumor cells has solidified its role in numerous clinically successful and investigational ADCs, including the FDA-approved Adcetris® (Brentuximab vedotin).[][3] This technical guide provides a comprehensive examination of the Val-Cit linker, detailing its mechanism of action, supported by quantitative data and detailed experimental protocols for its evaluation.
The Core Mechanism: Selective Payload Release in the Lysosome
The fundamental purpose of the Val-Cit linker is to ensure the cytotoxic drug remains securely tethered to the monoclonal antibody as it navigates the bloodstream, thereby preventing off-target toxicity.[1] The linker is ingeniously designed to be cleaved by specific lysosomal proteases, most notably Cathepsin B, an enzyme frequently overexpressed in various tumor types and highly active in the acidic environment of the lysosome.[3]
The process unfolds in a multi-step cascade:
-
Receptor-Mediated Endocytosis: The ADC first binds to a specific target antigen on the surface of a cancer cell. This binding event triggers the cell to internalize the entire ADC-antigen complex into an endosome.
-
Lysosomal Trafficking: The endosome, containing the ADC, traffics through the cell and fuses with a lysosome. The interior of the lysosome is characterized by a low pH and a high concentration of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the cysteine protease Cathepsin B recognizes the Val-Cit dipeptide as a substrate. It specifically hydrolyzes the peptide bond between the citrulline residue and the adjacent self-immolative spacer, typically a p-aminobenzyl carbamate (PABC) group. The choice of citrulline is critical; it serves as a stable isostere of arginine, contributing to the linker's stability at the physiological pH of blood. While Cathepsin B is the primary enzyme, studies have shown that other cathepsins, such as K and L, may also contribute to cleavage.
-
Self-Immolation and Drug Release: The initial cleavage by Cathepsin B is the trigger for the final release. The cleavage of the PABC moiety initiates a rapid, spontaneous electronic cascade, or "self-immolation," which culminates in the liberation of the cytotoxic drug in its fully active form inside the cancer cell, ready to exert its therapeutic effect.
The Target Enzyme: Cathepsin B in the Tumor Microenvironment
Cathepsin B is a lysosomal cysteine protease whose aberrant expression and activity are strongly correlated with cancer progression. Normally confined to the lysosome for protein degradation, in cancer cells, Cathepsin B is often overexpressed and can be secreted or localized to the cell surface. This altered trafficking contributes to the degradation of the extracellular matrix (ECM), which facilitates tumor invasion and metastasis. Furthermore, Cathepsin B is involved in promoting angiogenesis, the formation of new blood vessels that supply the tumor. The upregulation of Cathepsin B in the tumor microenvironment is the key vulnerability exploited by the Val-Cit linker, allowing for tumor-specific release of the cytotoxic payload.
Data Presentation: Quantitative Linker Performance
The stability and cleavage characteristics of a linker are critical determinants of an ADC's therapeutic index. Premature drug release can lead to severe off-target toxicity, while inefficient cleavage at the target site diminishes efficacy. The following tables summarize key quantitative data comparing the Val-Cit linker to common alternatives.
Table 1: Performance Comparison of Common Protease-Cleavable ADC Linkers
| Linker Type | Key Characteristics | Plasma Stability | Primary Cleavage Enzyme(s) | Representative ADCs |
|---|---|---|---|---|
| Val-Cit | Dipeptide, the most widely used protease-cleavable linker. | Generally stable in human plasma; unstable in mouse plasma due to carboxylesterase 1c (Ces1c). | Cathepsin B, K, L | Brentuximab vedotin, Tisotumab vedotin |
| Val-Ala | Dipeptide alternative to Val-Cit with improved hydrophilicity, reducing aggregation. | Similar stability to Val-Cit in buffer; less prone to aggregation at high Drug-to-Antibody Ratios (DARs). | Cathepsin B | Loncastuximab tesirine |
| GGFG | Tetrapeptide designed for rapid payload release. | Generally less stable than dipeptide linkers. | Cathepsins | Investigational |
| EVCit | Glutamic acid-valine-citrulline tripeptide. | Significantly improved stability in mouse plasma compared to Val-Cit. | Cathepsins B, L, S | Investigational |
| cBu-Cit | Cyclobutane-1,1-dicarboxamide structure. | Shows greater tumor inhibition in vitro compared to Val-Cit. | Predominantly Cathepsin B | Investigational |
Table 2: Stability of Val-Cit Linker in Different Plasma Sources
| Plasma Source | Key Enzyme(s) Affecting Stability | Observed Stability | Implication for ADC Development |
|---|---|---|---|
| Human Plasma | Low non-specific protease activity. | High stability, with reported half-lives up to 230 days. | Favorable for clinical translation, ensuring the ADC remains intact in circulation. |
| Mouse Plasma | High activity of Carboxylesterase 1c (Ces1c). | Low stability, significant premature payload release. | Preclinical efficacy studies in standard mice can be misleading. Use of Ces1c knockout mice or linkers with improved stability (e.g., EVCit) is recommended. |
| Rat Plasma | Moderate protease activity. | More stable than in mouse plasma, but less stable than in human plasma. | Can be used for preclinical studies, but data must be interpreted with caution. |
| Monkey Plasma | Similar enzymatic profile to humans. | High stability, comparable to human plasma. | Excellent model for preclinical safety and pharmacokinetic studies. |
Experimental Protocols: A Methodological Guide
Detailed and reproducible methodologies are crucial for the accurate assessment of Val-Cit linker function. The following are synthesized protocols based on common practices in the field for the characterization of ADCs.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of payload release from a Val-Cit-linked ADC upon incubation with Cathepsin B.
Materials:
-
Val-Cit ADC stock solution
-
Recombinant human Cathepsin B
-
Activation Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)
-
Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)
-
Microcentrifuge tubes, incubator, centrifuge
-
LC-MS or HPLC system for analysis
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the activation buffer at 37°C for 15 minutes to ensure full enzymatic activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the activation buffer. The final ADC concentration is typically in the micromolar range (e.g., 1 µM). Equilibrate the mixture to 37°C.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing at least 4 volumes of ice-cold quenching solution to precipitate the protein and enzyme.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analysis: Carefully transfer the supernatant to an analysis vial. Quantify the amount of released payload relative to the internal standard using a validated LC-MS or HPLC method.
-
Calculation: Calculate the percentage of payload release at each time point relative to the total potential payload.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the Val-Cit linker and the extent of premature payload release in plasma from different species (e.g., human, mouse).
Materials:
-
ADC stock solution
-
Frozen plasma (human, mouse, etc.)
-
Incubator or water bath at 37°C
-
Quenching Solution (as in Protocol 1)
-
LC-MS system
Procedure:
-
Incubation: Thaw the plasma at 37°C. Add the ADC to the plasma to a final concentration (e.g., 1 mg/mL).
-
Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours, and up to 14 days), collect aliquots.
-
Sample Processing: Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze for the presence of released payload using LC-MS.
-
Data Interpretation: Quantify the amount of released payload over time to determine the linker's stability and half-life in plasma.
Protocol 3: In Vitro Cell Cytotoxicity Assay (IC50 Determination)
Objective: To determine the potency of the ADC on a target antigen-expressing cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells) and a negative control cell line.
-
Cell culture medium and supplements
-
ADC and unconjugated payload (for comparison)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: The next day, treat the cells with a serial dilution of the ADC. Include untreated controls and controls treated with a non-targeting ADC or the free payload.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of ADC required to inhibit cell growth by 50%.
Conclusion
The valine-citrulline dipeptide represents a sophisticated and highly effective component of ADC linker technology, enabling the targeted delivery and controlled release of cytotoxic agents. Its success is rooted in a deep understanding of the unique enzymatic landscape of the tumor microenvironment. While it has become a gold standard, the field continues to evolve. Challenges such as species-specific plasma instability have driven the development of next-generation linkers (e.g., EVCit) with improved preclinical properties. A thorough understanding of the Val-Cit linker's mechanism, coupled with rigorous quantitative and methodological evaluation, remains critical for the continued innovation and success of antibody-drug conjugates in oncology.
References
Principle of Targeted Drug Release with Boc-Val-Cit-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies underlying targeted drug release utilizing the Boc-Val-Cit-OH linker, a cornerstone of modern antibody-drug conjugate (ADC) design. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows to support researchers and professionals in the field of drug development.
Core Principle: Cathepsin B-Mediated Targeted Drug Release
The valine-citrulline (Val-Cit) dipeptide linker is a pivotal component in the design of cleavable linkers for ADCs.[1][2] The fundamental principle of its action lies in its selective cleavage by cathepsin B, a lysosomal protease that is frequently overexpressed in various tumor cells.[1][3] This targeted enzymatic activity ensures that the cytotoxic payload is preferentially released within the cancerous cell, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1]
The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the N-terminus of the valine residue during synthesis. In a typical ADC construct, the Val-Cit dipeptide is connected to a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC). The cytotoxic drug, such as monomethyl auristatin E (MMAE), is attached to this spacer.
The targeted drug release process unfolds in a series of orchestrated steps:
-
Antibody Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell.
-
Lysosomal Trafficking: The ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
This precise mechanism of action ensures that the highly potent cytotoxic agent is delivered directly to its site of action, sparing healthy tissues and reducing off-target effects.
Data Presentation: Quantitative Analysis of this compound Linker Performance
The efficacy and safety of an ADC are critically dependent on the linker's stability in circulation and its efficiency of cleavage at the target site. The following tables summarize key quantitative data from various studies, providing a comparative overview of ADCs featuring the Val-Cit linker.
Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit Linker
| Payload | Target Cell Line | IC50 (pmol/L) |
| MMAE | HER2+ | 14.3 |
| MMAE | HER2+ | 92 (Val-Ala linker for comparison) |
| MMAE | HER2+ | 609 (Non-cleavable linker for comparison) |
| MMAE | HER2+ | 61 and 111 (Sulfatase-cleavable linker for comparison) |
Lower IC50 values indicate higher potency.
Table 2: Plasma Stability of ADCs with Val-Cit Linker
| Linker Type | Plasma Source | Half-life (t1/2) |
| Val-Cit | Human | Stable, no significant degradation observed after 28 days |
| Val-Cit | Mouse | >95% loss of conjugated MMAF after 14 days |
| Glu-Val-Cit | Mouse | Almost no linker cleavage after 14 days |
| Val-Cit | Cynomolgus Monkey | Approximately 9.6 days |
Longer half-life indicates greater stability in circulation.
Table 3: Cathepsin B-Mediated Cleavage Kinetics
| Substrate | Enzyme | kcat/KM (M⁻¹s⁻¹) |
| Z-Phe-Arg-AMC | Cathepsin B | High catalytic efficiency |
| Z-Arg-Arg-AMC | Cathepsin B | Lower catalytic efficiency than Z-Phe-Arg-AMC |
| Val-Cit containing ADC | Cathepsin B | No significant difference in KM or kcat values across different antibody carriers |
kcat/KM is a measure of the enzyme's catalytic efficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with this compound linkers.
Synthesis of a Drug-Linker Construct (e.g., Mc-Val-Cit-PABC-MMAE)
This protocol outlines a representative synthesis of a maleimido-caproyl-Val-Cit-PABC-MMAE drug-linker construct.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)
-
Monomethyl auristatin E (MMAE)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Fmoc Deprotection of Val-Cit-PAB-OH:
-
Dissolve Fmoc-Val-Cit-PAB-OH in DMF.
-
Add piperidine (20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure and purify the resulting H₂N-Val-Cit-PAB-OH.
-
-
Coupling with Maleimidocaproic Acid:
-
Dissolve H₂N-Val-Cit-PAB-OH and Mc-OSu in DMF.
-
Add TEA and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product (Mc-Val-Cit-PAB-OH) by flash chromatography.
-
-
Activation of the PABC hydroxyl group:
-
Dissolve Mc-Val-Cit-PAB-OH in DCM.
-
Add DSC and TEA and stir at room temperature for 2-4 hours to form Mc-Val-Cit-PABC-PNP.
-
Monitor the reaction by TLC or LC-MS.
-
-
Conjugation with MMAE:
-
Dissolve Mc-Val-Cit-PABC-PNP and MMAE in DMF.
-
Add DIPEA and stir at room temperature overnight.
-
Monitor the reaction by HPLC.
-
Purify the final product (Mc-Val-Cit-PABC-MMAE) by preparative HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest
-
Unconjugated antibody (control)
-
Free cytotoxic payload (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the premature release of its payload in plasma.
Materials:
-
ADC of interest
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike the ADC into plasma to a final concentration (e.g., 100 µg/mL).
-
Prepare a control sample of the ADC in PBS.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any reaction.
-
-
Sample Analysis:
-
Thaw the samples and process them for LC-MS/MS analysis. This may involve immunocapture of the ADC followed by enzymatic digestion or direct analysis of the released payload.
-
Quantify the amount of intact ADC or the released payload at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload over time.
-
Calculate the half-life (t1/2) of the ADC in plasma.
-
Cathepsin B-Mediated Cleavage Assay
This assay directly measures the rate of linker cleavage by cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the assay buffer.
-
Pre-warm the mixture to 37°C.
-
-
Initiate Reaction:
-
Add activated cathepsin B (e.g., 1 µM final concentration) to initiate the cleavage reaction.
-
Incubate at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately add the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
Kinetic parameters such as kcat and KM can be determined by measuring the initial rates at various substrate (ADC) concentrations.
-
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: Targeted drug release mechanism of a Val-Cit linked ADC.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
Boc-Val-Cit-OH: A Core Building Block for Advanced Peptidomimetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-valyl-L-citrulline (Boc-Val-Cit-OH), a pivotal dipeptide building block in the synthesis of advanced peptidomimetics. With a primary focus on its application in the development of Antibody-Drug Conjugates (ADCs), this document details the synthesis, physicochemical properties, and utility of this compound. It offers detailed experimental protocols for its synthesis and subsequent incorporation into larger peptide-based structures. Furthermore, this guide elucidates the mechanism of action of Val-Cit containing linkers and presents key quantitative data to inform researchers in the fields of medicinal chemistry, oncology, and drug delivery.
Introduction
Peptidomimetics, compounds that mimic the structure and function of natural peptides, have garnered significant attention in drug discovery due to their potential for improved pharmacokinetic and pharmacodynamic properties.[1] Among the various building blocks used in their synthesis, this compound has emerged as a cornerstone, particularly in the construction of cleavable linkers for ADCs.[1][2] ADCs are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[3]
The Val-Cit dipeptide within these linkers is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2] This enzymatic cleavage mechanism ensures the targeted release of the cytotoxic payload within cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The Boc protecting group on the valine residue provides a stable and versatile handle for controlled, stepwise peptide synthesis.
This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its critical role in the architecture of cutting-edge cancer therapies.
Physicochemical Properties and Quantitative Data
The successful application of this compound in peptidomimetic synthesis is underpinned by its distinct physicochemical properties. A summary of key quantitative data is presented in the tables below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₀N₄O₆ | |
| Molecular Weight | 374.43 g/mol | |
| CAS Number | 870487-08-4 | |
| Appearance | White to off-white solid | |
| Purity (Commercial) | ≥97% (Typical batches available at 97.0%, 99.0%, and 99.82%) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C for long-term stability. |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Yield of Boc-L-valine synthesis | ~55% | |
| Purity of Boc-Val-OSu intermediate | ≥98.5% | |
| Yield of Fmoc-Val-Cit-PABOH | 85-95% | |
| Yield of Cbz-Val-Cit-PABOH | 84-96% |
Table 2: Synthesis and Purity Data for this compound and Related Intermediates
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent application are provided below. These protocols are based on established synthetic routes and can be adapted by researchers for their specific needs.
Synthesis of Boc-L-valine
This protocol describes the protection of the amino group of L-valine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-valine
-
1N Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
2N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
0.5 M Citric acid solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH.
-
Add water to bring the total volume to 400 ml.
-
Add 150 ml of THF to the solution.
-
While vigorously stirring at 10°C, add 100 ml of Boc₂O in five equal portions at ten-minute intervals.
-
After each addition of Boc₂O, add 2N aqueous NaOH to maintain a pH of 8-9.
-
After two hours, extract the reaction mixture with diethyl ether.
-
Acidify the aqueous layer with a 0.5 M aqueous citric acid solution to precipitate an oily substance.
-
Extract the precipitate with ethyl acetate.
-
Wash the ethyl acetate extract with a small amount of water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Add petroleum ether to the concentrated extract and store in a refrigerator to induce crystallization.
-
Filter the crystals and dry to obtain Boc-L-valine.
Synthesis of this compound
This protocol details the coupling of Boc-L-valine with L-citrulline. The synthesis proceeds via the activation of Boc-L-valine with N-hydroxysuccinimide (NHS) to form the more reactive Boc-Val-OSu ester.
Part A: Synthesis of Boc-L-valine N-hydroxysuccinimide ester (Boc-Val-OSu)
Materials:
-
Boc-L-valine
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Dicyclohexylurea (DCU)
Procedure:
-
Dissolve Boc-L-valine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
A white precipitate of DCU will form. Filter off the DCU.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Val-OSu.
Part B: Coupling of Boc-Val-OSu with L-Citrulline
Materials:
-
L-citrulline
-
Boc-Val-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Water/Tetrahydrofuran (THF) mixture
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve L-citrulline (1.1 equivalents) in a mixture of water and THF.
-
Add NaHCO₃ (1.1 equivalents) to the solution and stir until dissolved.
-
Add a solution of Boc-Val-OSu (1.0 equivalent) in THF to the L-citrulline solution.
-
Stir the reaction at room temperature for 16 hours.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by silica gel flash column chromatography.
Mechanism of Action and Application in Peptidomimetics
The primary application of this compound is in the synthesis of cleavable linkers for ADCs. The Val-Cit dipeptide is a substrate for cathepsin B, a lysosomal protease overexpressed in many tumor cells.
Signaling Pathway and Cleavage Mechanism
The following diagram illustrates the mechanism of ADC internalization and subsequent payload release mediated by the cleavage of a Val-Cit linker.
Caption: ADC internalization and payload release pathway.
Experimental Workflow for Linker Synthesis and Conjugation
The synthesis of a complete drug-linker construct is a multi-step process. The following diagram outlines a typical workflow for the synthesis of a maleimide-functionalized Val-Cit linker and its conjugation to a payload and an antibody.
Caption: General workflow for ADC synthesis using a Val-Cit linker.
Conclusion
This compound is an indispensable building block for the construction of sophisticated peptidomimetics, most notably the cathepsin B-cleavable linkers used in modern ADCs. Its synthesis, while requiring careful control of protecting group chemistry and coupling conditions, is well-established and provides a reliable route to this key intermediate. The unique susceptibility of the Val-Cit dipeptide to cleavage by lysosomal proteases allows for the targeted release of cytotoxic payloads, a strategy that has proven highly effective in the treatment of various cancers. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in the advancement of targeted therapeutics.
References
An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted drug release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities.
This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, and the experimental protocols used to evaluate their performance. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to provide a deeper understanding of this critical aspect of ADC design.
The General Architecture of an Antibody-Drug Conjugate
An ADC is a tripartite molecule comprising a monoclonal antibody, a linker, and a cytotoxic payload. The antibody targets a specific antigen on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the payload to exert its cytotoxic effect.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized based on their cleavage mechanism. The four main types are hydrazone, disulfide, peptide, and β-glucuronide linkers.
Hydrazone Linkers (Acid-Labile)
Hydrazone linkers are designed to be sensitive to acidic environments. They remain relatively stable at the physiological pH of blood (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[1] This pH-dependent cleavage releases the payload intracellularly. However, some hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[2]
Caption: Mechanism of hydrazone linker cleavage in an ADC.
Disulfide Linkers (Reductively Cleavable)
Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. These linkers are stable in the bloodstream, where the concentration of reducing agents is low.[3] Upon internalization into the tumor cell, the disulfide bond is cleaved by reducing agents such as glutathione (GSH), which is present in much higher concentrations (1–10 mmol/L) in the cytoplasm compared to the plasma (~5 μmol/L).[4] This reductive cleavage releases the payload inside the target cell. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[5]
Caption: Mechanism of disulfide linker cleavage in an ADC.
Peptide Linkers (Enzymatically Cleavable)
Peptide linkers are designed to be substrates for specific proteases that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells, such as cathepsin B. A widely used example is the valine-citrulline (Val-Cit) dipeptide linker. These linkers are generally stable in circulation but are efficiently cleaved by the target proteases upon ADC internalization, leading to the release of the payload. The choice of the peptide sequence can influence the cleavage rate and specificity.
Caption: Mechanism of peptide linker cleavage in an ADC.
β-Glucuronide Linkers (Enzymatically Cleavable)
β-Glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of tumor cells and in necrotic regions of tumors. These linkers are highly hydrophilic and exhibit excellent stability in plasma. Upon ADC internalization and trafficking to the lysosome, β-glucuronidase hydrolyzes the glycosidic bond of the linker, leading to the release of the payload, often through a self-immolative spacer.
Caption: Mechanism of β-glucuronide linker cleavage in an ADC.
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different cleavable linkers.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Example | Half-life in Human Plasma | Reference(s) |
| Hydrazone | Acylhydrazone | Gemtuzumab ozogamicin | ~2 days | |
| Phenylketone-derived hydrazone | - | ~2 days | ||
| Silyl ether-based | - | >7 days | ||
| Disulfide | SPDB | - | - | |
| Peptide | Val-Cit | Brentuximab vedotin | ~230 days | |
| Phe-Lys | - | ~30 days | ||
| β-Glucuronide | Glucuronide-MMAF | c1F6-9b | ~81 days (rat plasma) |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| ADC | Linker Type | Payload | Cell Line | IC50 (nM) | Reference(s) |
| cAC10-vcMMAE | Peptide (Val-Cit) | MMAE | Karpas 299 | - | |
| cAC10-gluc-MMAE | β-Glucuronide | MMAE | Karpas 299 | - | |
| MOC31-DOX | Hydrazone | Doxorubicin | SCLC cell lines | 500 - 1000 | |
| SWA11-DOX | Hydrazone | Doxorubicin | SCLC cell lines | 500 - 1000 | |
| EGCit ADC 4c | Peptide (EGCit) | MMAE | KPL-4 | 0.070–0.084 | |
| VCit ADC 4a | Peptide (VCit) | MMAE | KPL-4 | 0.070–0.084 |
Signaling Pathways of Payload-Induced Cell Death
The cytotoxic payloads released from ADCs induce cell death through various signaling pathways. Understanding these pathways is crucial for predicting ADC efficacy and potential resistance mechanisms.
Doxorubicin-Induced Apoptosis
Doxorubicin, a common payload for hydrazone-linked ADCs, primarily induces apoptosis through DNA damage and the activation of p53-mediated pathways.
Caption: Signaling pathway of doxorubicin-induced apoptosis.
MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE), a potent anti-tubulin agent frequently used with peptide and β-glucuronide linkers, induces apoptosis by disrupting microtubule dynamics, leading to cell cycle arrest and activation of apoptotic pathways.
Caption: Signaling pathway of MMAE-induced apoptosis.
Experimental Protocols
A rigorous evaluation of ADCs with cleavable linkers involves a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for key assays.
Experimental Workflow for ADC Evaluation
The preclinical evaluation of an ADC follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for the preclinical evaluation of an ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the different concentrations and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity of the antigen-negative cells using a fluorescence plate reader or by imaging.
-
Data Analysis: Normalize the fluorescence intensity to untreated controls to determine the viability of the antigen-negative cells. A decrease in viability in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size.
-
Treatment: Randomize mice into treatment groups and administer the ADC, vehicle, or control ADC via a specified route and schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
-
Data Analysis: Plot tumor growth curves for each treatment group and calculate tumor growth inhibition (TGI) to assess efficacy.
Synthesis of Cleavable Linker-Payload Constructs
The synthesis of the drug-linker construct is a critical step in ADC manufacturing. The following are generalized protocols for the synthesis of different types of cleavable linkers.
Synthesis of a Val-Cit-PABC-MMAE Linker
This peptide linker is synthesized using solid-phase peptide synthesis (SPPS) followed by conjugation to the PABC spacer and MMAE payload.
Procedure Outline:
-
Solid-Phase Peptide Synthesis: Sequentially couple Fmoc-protected citrulline and valine to a resin.
-
PABC Spacer Attachment: Couple p-aminobenzyl alcohol (PABC) to the N-terminus of the dipeptide.
-
MMAE Conjugation: Activate the PABC hydroxyl group and react it with the N-terminus of MMAE.
-
Cleavage and Purification: Cleave the drug-linker from the resin and purify it by HPLC.
Synthesis of a Hydrazone Linker with Doxorubicin
This involves the formation of a hydrazone bond between a hydrazide-functionalized linker and the ketone group of doxorubicin.
Procedure Outline:
-
Linker Synthesis: Synthesize a bifunctional linker containing a hydrazide group and a group for antibody conjugation (e.g., maleimide).
-
Hydrazone Formation: React the hydrazide linker with doxorubicin under acidic conditions to form the hydrazone bond.
-
Purification: Purify the doxorubicin-linker conjugate by chromatography.
Synthesis of a Disulfide Linker
Disulfide linkers are typically synthesized by reacting a thiol-containing payload with a pyridyl disulfide-activated linker.
Procedure Outline:
-
Linker Activation: Prepare a linker with a pyridyl disulfide group and a reactive group for antibody conjugation.
-
Thiol-Disulfide Exchange: React the activated linker with a thiol-containing payload to form the disulfide-linked drug-linker.
-
Purification: Purify the product using chromatographic methods.
Synthesis of a β-Glucuronide Linker
The synthesis of β-glucuronide linkers involves glycosylation chemistry to attach the glucuronic acid moiety to a self-immolative spacer.
Procedure Outline:
-
Glycosyl Donor Preparation: Prepare a protected glucuronic acid derivative as a glycosyl donor.
-
Glycosylation: React the glycosyl donor with a spacer molecule containing a hydroxyl group.
-
Deprotection and Payload Attachment: Deprotect the spacer and conjugate the payload.
-
Purification: Purify the final β-glucuronide linker-payload construct.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic agents. The choice of linker—be it hydrazone, disulfide, peptide, or β-glucuronide—is a critical decision that profoundly influences the ADC's stability, efficacy, and safety profile. A thorough understanding of their respective mechanisms of action, coupled with rigorous in vitro and in vivo evaluation, is paramount for the successful development of next-generation ADCs. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers in this exciting and rapidly advancing field.
References
- 1. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
The Gatekeeper of Lysosomal Drug Release: A Technical Guide to Boc-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
November 27, 2025
Executive Summary
The targeted delivery of potent cytotoxic agents to cancer cells is a cornerstone of modern oncology. Antibody-drug conjugates (ADCs) represent a leading class of such targeted therapeutics, and their efficacy is critically dependent on the linker that connects the antibody to the payload. This technical guide provides an in-depth exploration of the Boc-L-valyl-L-citrulline (Boc-Val-Cit-OH) dipeptide linker, a pivotal component in the design of lysosomally-cleavable ADCs. We will delve into its mechanism of action, focusing on its selective cleavage by the lysosomal protease Cathepsin B, and provide detailed experimental protocols and quantitative data to support researchers in the development of next-generation ADCs.
Introduction: The Critical Role of Linkers in ADC Technology
Antibody-drug conjugates are sophisticated biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker, a chemical bridge between these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation and the efficiency of drug release at the target site.[1] Protease-cleavable linkers, such as those based on the Val-Cit dipeptide, have become a widely adopted strategy.[1][2] These linkers are designed to be stable in the bloodstream but are readily cleaved by enzymes, like Cathepsin B, that are highly active within the lysosomes of cancer cells.[1] The Val-Cit dipeptide sequence is the most extensively used and well-characterized protease-cleavable linker in both clinically approved and investigational ADCs.
Mechanism of Action: Cathepsin B-Mediated Cleavage and Payload Release
The function of the this compound linker is predicated on a series of well-orchestrated molecular events that culminate in the release of the cytotoxic payload within the target cancer cell.
ADC Internalization and Lysosomal Trafficking
The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into an endosome. The endosome then matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment.
The Role of Cathepsin B
Cathepsin B is a cysteine protease that is predominantly found in lysosomes and plays a crucial role in protein degradation. Its expression is significantly elevated in various types of solid tumors and hematologic malignancies. This differential expression makes it an attractive target for designing tumor-selective drug release mechanisms. The Val-Cit linker is specifically designed to be a substrate for Cathepsin B.
Enzymatic Cleavage and Self-Immolation
Within the acidic milieu of the lysosome, active Cathepsin B recognizes and cleaves the peptide bond between the citrulline (Cit) and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC). This enzymatic cleavage is the key event that initiates the drug release cascade. Following the cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which leads to the release of the unmodified, active cytotoxic payload.
Quantitative Data on Linker Performance
The stability of the ADC in systemic circulation and the rate of its cleavage within the target cell are critical parameters that define its therapeutic window. The following tables summarize key quantitative data related to the performance of Val-Cit based linkers.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Key Characteristics | Plasma Stability (Half-life) | Cleavage Enzyme(s) | Representative ADCs |
| Val-Cit | Dipeptide, susceptible to protease cleavage. | Generally stable in human plasma; unstable in mouse plasma due to carboxylesterase 1c (Ces1c). | Cathepsin B, K, L | Brentuximab vedotin (Adcetris®) |
| Val-Ala | Dipeptide, alternative to Val-Cit with improved hydrophilicity. | Similar stability to Val-Cit in buffer; less prone to aggregation at high DARs. | Cathepsin B | Loncastuximab tesirine |
| EVCit | Glutamic acid-valine-citrulline tripeptide. | Significantly improved stability in mouse plasma compared to Val-Cit. | Cathepsins B, L, S | Investigational |
| Disulfide | Cleaved by reducing agents. | Release kinetics can be modulated by steric hindrance. | Glutathione (in cytosol) | SPDB-DM4 containing ADCs |
Table 2: Cathepsin B Cleavage Rate Comparison
| Linker | Relative Cleavage Rate by Cathepsin B | Key Implication |
| Val-Cit | Higher | Allows for faster payload release upon internalization into target cells. |
| Val-Ala | Lower (approximately half the rate of Val-Cit in some studies) | Slower payload release, which may be advantageous in certain contexts. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the stability and cleavage of this compound containing linkers.
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of linker stability in a controlled environment that mimics systemic circulation.
Objective: To determine the stability of the ADC in plasma over time.
Materials:
-
ADC of interest
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots of the plasma-ADC mixture.
-
Quench the reaction and process the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS to identify and quantify the intact ADC and any cleavage products.
-
Data Interpretation: A decrease in the percentage of intact ADC over time indicates linker instability.
Cathepsin B Cleavage Assay
This in vitro assay confirms the susceptibility of the linker to its target enzyme.
Objective: To measure the rate of linker cleavage by Cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Activation Buffer (e.g., 30 mM DTT/15 mM EDTA-Na2 in H2O)
-
Assay Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Fluorescence microplate reader or HPLC system
Procedure:
-
Enzyme Activation: Activate the recombinant Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.
-
Reaction Setup: In a 96-well plate or microcentrifuge tube, prepare a reaction mixture containing the ADC (typically in the micromolar range, e.g., 1 µM) and the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 10-50 nM).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 30, 60, 120 minutes), stop the reaction. This can be done by adding a quenching solution or by immediate analysis.
-
Analysis:
-
Fluorometric: If using a fluorogenic substrate, measure the increase in fluorescence intensity over time.
-
HPLC/LC-MS: Analyze the reaction mixture to quantify the amount of released drug and remaining intact ADC.
-
-
Data Analysis: Determine the rate of cleavage. For kinetic studies (Km and kcat), perform the assay with varying substrate concentrations.
Conclusion
The this compound linker and its derivatives have proven to be a robust and reliable platform for the development of effective antibody-drug conjugates. Its high stability in systemic circulation coupled with its specific and efficient cleavage by lysosomal Cathepsin B provides a wide therapeutic window, minimizing off-target toxicity and maximizing efficacy at the tumor site. A thorough understanding of its mechanism of action and the availability of well-defined experimental protocols for its characterization are essential for the continued development of innovative and life-saving cancer therapies. This guide provides a foundational resource for researchers dedicated to advancing the field of targeted drug delivery.
References
The Citrulline Moiety in Peptide Linkers: A Technical Guide for Drug Development
Introduction to Peptide Linkers in Targeted Therapeutics
The advent of antibody-drug conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. These complex biologics are engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[][2] An ADC consists of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[] The linker is a critical determinant of the ADC's overall performance, governing its stability in circulation, its drug-release mechanism, and ultimately, its efficacy and safety.[][3]
Linkers can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the payload only after the complete degradation of the antibody backbone within the lysosome. In contrast, cleavable linkers are designed to release the drug upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as a lower pH, a higher concentration of glutathione, or the presence of specific enzymes. Among the most successful and widely utilized cleavable linkers are those containing peptide sequences susceptible to cleavage by lysosomal proteases.
This guide focuses on the valine-citrulline (Val-Cit) dipeptide, a cornerstone of protease-cleavable linker technology, exploring its mechanism of action, comparative performance, and the experimental protocols essential for its evaluation.
The Role of the Valine-Citrulline (Val-Cit) Moiety
The Val-Cit dipeptide is the most prominent and well-characterized protease-cleavable linker used in both clinically approved and investigational ADCs. Its success is attributed to a combination of high stability in the bloodstream and efficient cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.
The mechanism relies on the specific recognition of the Val-Cit sequence by Cathepsin B within the acidic environment of the lysosome (pH 4.5-5.5). Following ADC internalization and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC). This initial cleavage triggers a rapid, spontaneous 1,6-elimination cascade within the PABC spacer, which promptly releases the unmodified, active cytotoxic payload into the cell's cytoplasm to exert its cell-killing effect.
Mechanism of Action and Experimental Workflows
The journey of a Val-Cit-linked ADC from administration to payload release is a multi-step process. Understanding this pathway is crucial for designing effective ADCs and the assays to evaluate them.
Caption: General mechanism of action for a Val-Cit linked ADC.
A critical aspect of preclinical ADC development is verifying the linker's stability and cleavage properties. This is typically assessed through in vitro enzymatic assays.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Boc-Val-Cit-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Boc-Val-Cit-OH, a critical dipeptide linker component in the development of Antibody-Drug Conjugates (ADCs). The valine-citrulline (Val-Cit) moiety is a key element of cleavable linkers, designed for selective release of cytotoxic payloads within the tumor microenvironment.
Introduction
The Val-Cit dipeptide linker has become a cornerstone in the design of modern ADCs.[1] Its efficacy is rooted in its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[2][] This targeted cleavage mechanism ensures that the potent cytotoxic drug is released preferentially within the cancer cell, thereby minimizing systemic toxicity and widening the therapeutic window.[2] The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of valine is crucial for controlled, stepwise synthesis of the complete drug-linker construct.
Mechanism of Action
ADCs utilizing a Val-Cit linker operate through a multi-step process. Following binding of the monoclonal antibody component to a specific tumor-associated antigen, the ADC is internalized by the cancer cell, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[4] This cleavage event triggers a self-immolative cascade, leading to the release of the active cytotoxic payload into the cell's cytoplasm, where it can then exert its therapeutic effect.
Data Summary
The following table summarizes representative yields for key steps in the synthesis of Val-Cit based linkers. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction. The data presented here is compiled from literature reports on analogous syntheses, highlighting the efficiency of modern coupling methods.
| Step | Reactants | Coupling Reagent/Conditions | Product | Reported Yield (%) | Reference |
| Dipeptide Formation | Fmoc-Val-OSu, H-Cit-PABOH | DMF, room temperature | Fmoc-Val-Cit-PABOH | 85-95 | |
| Dipeptide Formation | Cbz-Val-OSu, H-Cit-PABOH | DMF, room temperature | Cbz-Val-Cit-PABOH | 84-96 | |
| Amide Bond Formation | Fmoc- or Cbz-protected L-citrulline, 4-aminobenzyl alcohol | HATU, DIPEA, DMF | Fmoc- or Cbz-Cit-PABOH | 60-80 |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound through the coupling of Boc-protected L-valine and L-citrulline.
Materials:
-
Boc-L-valine (Boc-Val-OH)
-
L-citrulline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
Step 1: Activation of Boc-L-valine
-
Dissolve Boc-L-valine (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution. If using HATU, it will be added in the next step.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
Step 2: Coupling with L-citrulline
-
In a separate flask, dissolve L-citrulline (1.2 eq) in anhydrous DMF. To aid dissolution and facilitate the reaction, add DIPEA (2.5 eq).
-
If using HATU (1.1 eq), add it to the L-citrulline solution.
-
Slowly add the activated Boc-L-valine solution from Step 1 to the L-citrulline solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
Step 3: Work-up and Purification
-
If DCC was used, filter off the DCU precipitate and wash it with a small amount of DMF or DCM.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane/acetic acid).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid.
Step 4: Characterization
-
Determine the yield of the purified product.
-
Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally desired for subsequent use in ADC synthesis.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Intracellular activation pathway of a Val-Cit linked ADC.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Step-by-Step Boc Deprotection of Val-Cit Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, allows for the targeted release of cytotoxic payloads. The synthesis of Val-Cit containing linkers often involves the use of a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of valine. The efficient and clean removal of this Boc group is a crucial step in the overall synthesis of the drug-linker construct.
This document provides a detailed protocol for the acidic deprotection of Boc-Val-Cit linkers, a summary of expected outcomes based on available data for similar dipeptides, and troubleshooting guidelines to address common challenges.
Chemical Reaction and Mechanism
The Boc deprotection is an acid-catalyzed reaction that proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data on Boc Deprotection of Dipeptides
| Substrate | Deprotection Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Boc-Ala-OtBu | 4M HCl | Dioxane | 30 min | Room Temp. | >95% | [1][2] |
| Boc-Phe-OtBu | 4M HCl | Dioxane | 30 min | Room Temp. | >95% | [2] |
| Boc-L-Glu(Z)-Me | TFA (50%) | CH₂Cl₂ | Not Specified | 0°C to RT | Quantitative | [3] |
| Various Peptides | 55% TFA | DCM | 30 min | Not Specified | 9% higher purity than 100% TFA | [4] |
Experimental Protocol: Boc Deprotection of Boc-Val-Cit-PABC
This protocol describes a general procedure for the acidic cleavage of the Boc protecting group from a Val-Cit linker conjugated to a p-aminobenzyl alcohol (PABC) spacer.
Materials:
-
Boc-Val-Cit-PABC conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolution: Dissolve the Boc-Val-Cit-PABC conjugate in anhydrous DCM in a round-bottom flask.
-
Scavenger Addition (Optional): If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add triisopropylsilane (TIS) (2-5 equivalents) to the solution.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 25-50% (v/v).
-
Initial Reaction: Stir the reaction mixture at 0°C for 30 minutes.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature.
-
Continued Reaction: Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The deprotected product will be more polar and should have a lower Rf value on TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
TFA Removal: To remove residual TFA, add fresh DCM to the residue and evaporate again. Repeat this step 2-3 times.
-
Drying: Place the crude product, the TFA salt of the deprotected amine, under high vacuum for several hours to remove any final traces of solvent and TFA.
Caption: Experimental workflow for Boc deprotection.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or TFA concentration. - Water contamination in reagents/solvents. | - Increase reaction time and continue monitoring. - If the reaction stalls, consider increasing the TFA concentration. - Ensure all reagents and solvents are anhydrous. |
| Side Product Formation (e.g., t-butylation) | The tert-butyl cation is reacting with nucleophilic sites on the molecule. | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to quench the tert-butyl cation. |
| Degradation of Acid-Sensitive Groups | The acidic conditions are too harsh for other functional groups in the molecule. | - Consider using milder deprotection conditions, such as more dilute TFA or 4M HCl in dioxane at 0°C. - Monitor the reaction carefully and stop it as soon as the Boc group is removed. |
Conclusion
The Boc deprotection of the Val-Cit linker is a robust and efficient reaction when performed under the appropriate conditions. The use of TFA in DCM is a standard and reliable method, with the option of using 4M HCl in dioxane as a viable alternative. Careful monitoring of the reaction and the use of scavengers when necessary will ensure a high yield of the desired deprotected product, ready for the subsequent conjugation steps in the synthesis of antibody-drug conjugates.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Boc-Val-Cit-OH Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-Val-Cit-OH is a crucial dipeptide derivative commonly utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs). Its valine-citrulline component is specifically designed to be cleaved by lysosomal enzymes, such as Cathepsin B, ensuring targeted release of cytotoxic payloads within cancer cells. The tert-butyloxycarbonyl (Boc) protecting group on the valine residue allows for selective deprotection during the conjugation process. Proper preparation of a stock solution is the first critical step in ensuring the accuracy and reproducibility of experiments involving this linker. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of this peptide derivative.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 374.43 g/mol | [1][2][3][4] |
| Formula | C₁₆H₃₀N₄O₆ | [1] |
| Appearance | White to off-white solid/powder | |
| Recommended Solvent | DMSO | |
| Recommended Stock Solution Storage | -20°C for short-term (months) or -80°C for long-term (up to a year) | |
| Recommended Shipping Condition | Ambient temperature |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare solutions of different concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedural Steps
-
Preparation: Ensure your workspace is clean and dry. Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of the powder.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 374.43 g/mol x 1000 mg/g = 3.74 mg
-
-
-
Dissolution:
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex gently until the powder is completely dissolved. It may take some time for the peptide to fully dissolve.
-
Optional: If the powder does not dissolve completely with vortexing, sonicate the tube in a water bath for a few minutes to aid dissolution.
-
-
Aliquotting and Storage:
-
Once the this compound is fully dissolved, creating a clear solution, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. When stored at -80°C, the solution can be stable for up to one year.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Important Considerations
-
DMSO Quality: Always use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability and solubility of the compound. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of some products.
-
Safety: DMSO can facilitate the absorption of substances through the skin. Always wear appropriate personal protective equipment, including gloves, when handling DMSO and peptide solutions.
-
Peptide Stability: Peptides containing certain amino acids like Cysteine (Cys) and Methionine (Met) can be unstable in DMSO. While this compound does not contain these residues, it is a good practice to be aware of this limitation.
-
Further Dilutions: When preparing working solutions for cell-based assays, the DMSO stock solution should be diluted in an appropriate aqueous buffer or cell culture medium. To avoid precipitation, add the DMSO stock solution dropwise to the aqueous solution while gently mixing. The final concentration of DMSO in cell culture should be kept low (typically below 0.5%) as it can be toxic to cells at higher concentrations.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Valine-Citrulline Linked Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][] A critical component of many successful ADCs is the linker that connects the antibody to the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in ADC design due to its remarkable balance of stability in plasma and selective cleavage within the tumor cell.[3][4]
The Val-Cit linker is engineered to be cleaved by specific lysosomal proteases, most notably Cathepsin B, which is often upregulated in various tumor types.[] This targeted release of the cytotoxic payload within the cancer cell is a key mechanism for maximizing therapeutic efficacy while minimizing off-target effects.
These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of ADCs featuring Val-Cit linkers. The key assays covered include a target-specific cytotoxicity assay to determine the potency of the ADC, and a bystander effect assay to assess the impact on neighboring antigen-negative cells.
Mechanism of Action of Val-Cit Linked ADCs
The therapeutic effect of a Val-Cit linked ADC is initiated by the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an acidic cellular organelle rich in hydrolytic enzymes, including Cathepsin B. Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker, liberating the cytotoxic payload. The released drug can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization and inducing apoptosis.
Mechanism of action of a Val-Cit linked ADC.
Experimental Protocols
A comprehensive in vitro evaluation of ADCs with Val-Cit linkers involves multiple assays to characterize their efficacy and mechanism of action.
Target-Specific Cytotoxicity Assay (MTT Assay)
This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Val-Cit linked ADC
-
Unconjugated antibody (Isotype control)
-
Free cytotoxic payload
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the Val-Cit ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 48-144 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (percentage viability vs. log of ADC concentration).
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using suitable software (e.g., GraphPad Prism).
Workflow for the MTT cytotoxicity assay.
Bystander Effect Assay
The bystander effect assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells, which is crucial for treating heterogeneous tumors.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Val-Cit linked ADC
-
96-well plates (black, clear-bottom for fluorescence reading)
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Co-culture Seeding: Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3). Seed the co-culture mixture in a 96-well plate.
-
ADC Treatment: Treat the co-culture with various concentrations of the ADC for 72-96 hours.
-
Viability Assessment:
-
For fluorescence-based readout: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells. A decrease in fluorescence indicates cell death.
-
Alternative method: Use a cell viability reagent that does not interfere with the fluorescent marker of the antigen-negative cells (e.g., a reagent that measures ATP levels).
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated co-culture control.
-
Plot the percentage viability of the antigen-negative cells against the ADC concentration to determine the extent of the bystander effect.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Val-Cit ADC
| Cell Line | Antigen Expression | IC50 (nM) |
| Cell Line A | Positive | Insert Value |
| Cell Line B | Negative | Insert Value |
| Controls | ||
| Unconjugated Ab | Positive | Insert Value |
| Unconjugated Ab | Negative | Insert Value |
| Free Payload | Positive | Insert Value |
| Free Payload | Negative | Insert Value |
Table 2: Bystander Effect of Val-Cit ADC
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration (nM) | % Viability of Ag- Cells |
| 1:1 | Concentration 1 | Insert Value |
| 1:1 | Concentration 2 | Insert Value |
| 1:3 | Concentration 1 | Insert Value |
| 1:3 | Concentration 2 | Insert Value |
Troubleshooting
Inconsistent results in cytotoxicity assays can arise from various factors.
Troubleshooting inconsistent cytotoxicity assay results.
For further details on troubleshooting, refer to specialized guides on MMAF cytotoxicity assays.
Conclusion
A panel of in vitro cell-based assays is crucial for the preclinical evaluation of ADCs with Val-Cit linkers. These assays provide critical data on the ADC's cytotoxic potency and its potential to eliminate surrounding tumor cells through the bystander effect. Robust and reproducible data from these assays are essential for the selection and characterization of promising ADC candidates for further development.
References
Application Notes and Protocols for the Analytical Characterization of Boc-Val-Cit-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential analytical methods used to characterize Antibody-Drug Conjugates (ADCs) utilizing the cleavable Boc-Val-Cit-OH linker chemistry. The following sections detail the principles and practices for determining critical quality attributes such as drug-to-antibody ratio (DAR), size variants (aggregation and fragmentation), charge heterogeneity, and intact molecular mass.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Application Note:
Hydrophobic Interaction Chromatography (HIC) is a cornerstone analytical technique for characterizing ADCs, particularly for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[1][] The principle of HIC relies on the separation of molecules based on their surface hydrophobicity.[3] The conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) increases the overall hydrophobicity of the protein.[4] This allows for the separation of the unconjugated mAb (DAR 0) from ADCs with varying numbers of conjugated drugs (DAR 2, DAR 4, etc.).[5] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC. A reverse salt gradient is typically used for elution, where a high salt concentration promotes the hydrophobic interaction between the ADC and the stationary phase, and a decreasing salt concentration leads to the sequential elution of species with increasing hydrophobicity.
Quantitative Data Summary:
Table 1: Representative HIC Data for a Cysteine-Linked ADC
| Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.03 | 6.9 |
| DAR 2 | 9.77 | 25.1 |
| DAR 4 | 11.25 | 38.5 |
| DAR 6 | 12.58 | 23.2 |
| DAR 8 | 13.75 | 6.3 |
| Average DAR | 4.04 |
Note: Data is illustrative and based on typical distributions for cysteine-linked ADCs. Actual values will vary depending on the specific ADC and conjugation process.
Experimental Protocol:
Objective: To determine the average DAR and drug-load distribution of a this compound ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phases and filter them through a 0.22 µm filter.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the prepared ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × Number of drugs for that species) / 100
Logical Relationship: HIC Separation Principle
Caption: HIC separates ADC species based on hydrophobicity.
Analysis of ADC Subunits by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique used to analyze the subunits of ADCs after reduction of the interchain disulfide bonds. This method is particularly useful for cysteine-linked ADCs, where it can separate the light chains (LC) and heavy chains (HC) and their drug-conjugated forms. The separation is based on the hydrophobicity of the polypeptide chains, which is influenced by the number of conjugated drug molecules. RP-HPLC can provide information on the distribution of the drug on the different chains and can be used to calculate the average DAR. This technique is often coupled with mass spectrometry (RP-LC/MS) for definitive peak identification.
Quantitative Data Summary:
Table 2: Representative RP-HPLC Data for a Reduced Cysteine-Linked ADC
| Subunit | Retention Time (min) | Peak Area (%) |
| Unconjugated Light Chain (LC) | 12.5 | 45.2 |
| Conjugated Light Chain (LC-Drug) | 15.8 | 4.8 |
| Unconjugated Heavy Chain (HC) | 20.1 | 5.5 |
| Conjugated Heavy Chain (HC-Drug) | 22.7 | 44.5 |
Note: Data is illustrative. The distribution will depend on the specific ADC and conjugation conditions.
Experimental Protocol:
Objective: To analyze the drug distribution on the light and heavy chains of a reduced this compound ADC.
Materials:
-
ADC sample
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in a suitable buffer (e.g., PBS)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with UV detector
Procedure:
-
Reduce the ADC sample by incubating it with 10 mM DTT at 37°C for 30 minutes.
-
Prepare the mobile phases and filter them through a 0.22 µm filter.
-
Equilibrate the RP-HPLC column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject the reduced ADC sample.
-
Elute the subunits using a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
Quantification of High Molecular Weight Species by Size Exclusion Chromatography (SEC)
Application Note:
Size Exclusion Chromatography (SEC) is the standard method for the quantification of high molecular weight species (HMWS), such as aggregates and dimers, as well as low molecular weight species like fragments. Aggregation is a critical quality attribute as it can impact the efficacy and immunogenicity of the therapeutic protein. ADCs, due to the hydrophobic nature of the conjugated drug, can be more prone to aggregation than their corresponding mAbs. SEC separates molecules based on their hydrodynamic radius in solution. Larger molecules, such as aggregates, elute earlier from the column, while smaller molecules, like the monomer and fragments, elute later. The analysis is performed under non-denaturing conditions, preserving the native state of the ADC.
Quantitative Data Summary:
Table 3: Representative SEC Data for an ADC Sample
| Species | Retention Time (min) | Peak Area (%) |
| High Molecular Weight Species (Aggregates) | 7.1 | 1.5 |
| Monomer | 8.1 | 98.0 |
| Low Molecular Weight Species (Fragments) | 9.5 | 0.5 |
Note: Data is illustrative. The level of aggregation and fragmentation can vary based on the ADC, formulation, and storage conditions.
Experimental Protocol:
Objective: To quantify the percentage of aggregates, monomer, and fragments in a this compound ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase and filter it through a 0.22 µm filter.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.
-
Inject 20-50 µL of the prepared ADC sample.
-
Perform an isocratic elution with the mobile phase for approximately 20 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the aggregates, monomer, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
Intact Mass Analysis by Mass Spectrometry (MS)
Application Note:
Mass spectrometry (MS) is a powerful technique for the characterization of ADCs, providing a direct measurement of the molecular weight of the intact ADC and its different drug-loaded forms. This allows for the confirmation of the identity of the ADC and the determination of the DAR. The ADC sample is typically desalted online using a reversed-phase column before being introduced into the mass spectrometer. The resulting mass spectrum shows a distribution of peaks corresponding to the different DAR species. Deconvolution of the raw data is performed to obtain the zero-charge mass spectrum, from which the masses of the different species can be determined and the average DAR calculated.
Quantitative Data Summary:
Table 4: Representative Intact Mass MS Data for a Deglycosylated ADC
| Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 8.2 |
| DAR 2 | 149,970 | 24.5 |
| DAR 4 | 151,890 | 40.1 |
| DAR 6 | 153,810 | 21.8 |
| DAR 8 | 155,730 | 5.4 |
| Average DAR | 4.12 |
Note: Masses are illustrative and will vary based on the specific mAb and drug-linker.
Experimental Protocol:
Objective: To determine the intact mass of a this compound ADC and its DAR distribution.
Materials:
-
ADC sample
-
Optional: PNGase F for deglycosylation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-phase column for desalting
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
(Optional) Deglycosylate the ADC sample by treating it with PNGase F according to the manufacturer's protocol to simplify the mass spectrum.
-
Prepare the mobile phases.
-
Equilibrate the LC-MS system.
-
Inject the ADC sample.
-
Desalt the sample on the reversed-phase column using a rapid gradient.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Process the raw data using a deconvolution algorithm to generate the zero-charge mass spectrum.
-
Identify the mass of each DAR species and calculate the average DAR based on the relative abundance of the peaks.
Charge Variant Analysis by Capillary Isoelectric Focusing (cIEF)
Application Note:
Capillary Isoelectric Focusing (cIEF) is a high-resolution technique used to separate and quantify the charge variants of proteins, including ADCs. Charge heterogeneity in ADCs can arise from various post-translational modifications of the antibody, such as deamidation or C-terminal lysine processing, as well as from the conjugation of the charged drug-linker. In cIEF, a pH gradient is established in a capillary, and under the influence of an electric field, the ADC molecules migrate until they reach the point in the pH gradient that corresponds to their isoelectric point (pI), where their net charge is zero. This allows for the separation of variants with different pI values. Imaged cIEF (iCIEF) is a common implementation of this technique that allows for the detection of the focused protein zones without the need for a mobilization step.
Quantitative Data Summary:
Table 5: Representative cIEF Data for an ADC Sample
| Variant | Apparent pI | Peak Area (%) |
| Acidic Variants | 8.0 - 8.5 | 20.5 |
| Main Peak | 8.6 | 65.2 |
| Basic Variants | 8.7 - 9.2 | 14.3 |
Note: Data is illustrative. The charge variant profile is specific to the ADC and its manufacturing process.
Experimental Protocol:
Objective: To assess the charge heterogeneity of a this compound ADC.
Materials:
-
ADC sample
-
cIEF instrument with a UV detector
-
Capillary cartridge
-
Anolyte (e.g., phosphoric acid)
-
Catholyte (e.g., sodium hydroxide)
-
Carrier ampholytes
-
pI markers
-
Urea (optional, for improved solubility)
Procedure:
-
Prepare the sample mixture by combining the ADC sample, carrier ampholytes, pI markers, and other necessary reagents in the sample buffer.
-
Fill the capillary with the anolyte, sample mixture, and catholyte according to the instrument's instructions.
-
Apply a voltage to initiate the focusing step, typically for 5-10 minutes.
-
Detect the focused protein zones at 280 nm.
-
Identify the main peak and the acidic and basic variants.
-
Calculate the percentage of each variant based on the integrated peak areas.
Experimental Workflow: ADC Characterization
Caption: A typical workflow for ADC characterization.
Mechanism of Action of Auristatin-Based Payloads
Application Note:
The this compound linker is a cleavable linker that is designed to be stable in circulation and release the cytotoxic payload upon internalization into target cells. The Val-Cit dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. Common payloads conjugated via this linker include auristatins like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These potent cytotoxic agents act as microtubule inhibitors. Upon release, they bind to tubulin and disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.
Signaling Pathway: MMAE-Induced Apoptosis
Caption: Mechanism of action of an MMAE-containing ADC.
References
Measuring the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates with Val-Cit Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile.[][2][3] An optimal DAR is crucial; a low DAR may lead to reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[3][4] This document provides detailed application notes and protocols for determining the DAR of ADCs that utilize a cleavable valine-citrulline (Val-Cit) linker, a common linker in clinical and approved ADCs.
The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage by proteases like Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. This targeted release mechanism is a key feature of ADCs with Val-Cit linkers. Accurate measurement of the DAR is therefore essential for manufacturing consistency, quality control, and preclinical and clinical assessment.
This document outlines three widely used analytical techniques for DAR determination:
-
Hydrophobic Interaction Chromatography (HIC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
UV/Vis Spectroscopy
Methods for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the cytotoxic drugs (payloads) conjugated to the antibody are typically hydrophobic, ADCs with a higher number of conjugated drugs will be more hydrophobic. HIC is a non-denaturing technique, allowing for the analysis of the ADC in its native form. It is considered a standard method for analyzing the drug distribution, naked antibody content, and average DAR of cysteine-conjugated ADCs.
Objective: To separate ADC species based on their drug load and calculate the average DAR.
Materials:
-
ADC sample with Val-Cit linker
-
HIC column (e.g., Butyl-NPR, MAbPac™ HIC)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Organic modifier (e.g., isopropanol) may be required in the mobile phase for highly hydrophobic ADCs.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared ADC sample. The injection volume should be optimized to avoid overloading the column (typically not exceeding 100 µL).
-
Elution: Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR, being more hydrophobic, will elute later.
-
Detection: Monitor the elution profile with a UV detector at 280 nm.
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). This may require confirmation with mass spectrometry.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Workflow for DAR Determination by HIC
References
Application Notes and Protocols for the Development of HER2-Targeted Antibody-Drug Conjugates using Boc-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Boc-Val-Cit-OH linker precursor in the development of HER2-targeted Antibody-Drug Conjugates (ADCs). This document outlines detailed protocols for the synthesis of the drug-linker construct, conjugation to a HER2-targeting antibody, and subsequent in vitro and in vivo evaluation.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a widely used cleavable linker in ADC development. Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which is often upregulated in the tumor microenvironment, allows for the specific release of the cytotoxic payload within the target cancer cells.[1][2]
This guide focuses on the use of this compound as a starting material for the synthesis of a complete drug-linker, specifically Boc-Val-Cit-PABC-MMAE, and its subsequent conjugation to a HER2-targeting antibody like Trastuzumab. The protocols provided herein are intended to serve as a detailed resource for researchers in the field of targeted cancer therapy.
HER2 Signaling Pathway and ADC Mechanism of Action
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[3] In several types of cancer, including a significant portion of breast and gastric cancers, the ERBB2 gene is amplified, leading to the overexpression of the HER2 protein on the cell surface. This overexpression results in the constitutive activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, promoting uncontrolled cell proliferation and tumor growth.[1][4]
HER2-targeted ADCs are designed to exploit this overexpression. The monoclonal antibody component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells. Following binding, the ADC-receptor complex is internalized into the cell through endocytosis and trafficked to the lysosome. The acidic environment and the presence of proteases like Cathepsin B within the lysosome facilitate the cleavage of the Val-Cit linker, releasing the potent cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE). The released payload can then bind to its intracellular target (e.g., tubulin), leading to cell cycle arrest and apoptosis.
Caption: HER2 signaling and ADC mechanism of action.
Experimental Protocols
Part 1: Synthesis of Boc-Val-Cit-PABC-MMAE Drug-Linker
This protocol details the synthesis of the Boc-Val-Cit-PABC-MMAE drug-linker, a crucial component for ADC construction. The synthesis involves the coupling of Boc-protected valine and citrulline, followed by the addition of a self-immolative para-aminobenzyl carbamate (PABC) spacer and the cytotoxic payload, MMAE.
Caption: Synthesis workflow for MC-Val-Cit-PABC-MMAE.
Materials:
-
Boc-Val-OH
-
L-Citrulline
-
p-Nitrophenyl chloroformate
-
p-Aminobenzyl alcohol (PABC-OH)
-
Monomethyl Auristatin E (MMAE)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, TEA)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Trifluoroacetic acid (TFA)
-
HPLC system for purification
Protocol:
-
Synthesis of this compound:
-
Dissolve L-Citrulline in a suitable solvent mixture (e.g., water and dioxane) with a base like sodium bicarbonate.
-
Slowly add a solution of Boc-Val-OSu (prepared from Boc-Val-OH and N-Hydroxysuccinimide) to the citrulline solution.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by silica gel chromatography to obtain this compound.
-
-
Synthesis of Boc-Val-Cit-PABC-OH:
-
Activate the carboxylic acid of this compound using a coupling agent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
-
Add p-aminobenzyl alcohol (PABC-OH) to the activated dipeptide solution.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the product by flash chromatography.
-
-
Synthesis of Boc-Val-Cit-PABC-MMAE:
-
Activate the hydroxyl group of Boc-Val-Cit-PABC-OH with p-nitrophenyl chloroformate in the presence of a base like pyridine in a solvent such as DCM.
-
In a separate flask, dissolve MMAE in a suitable solvent.
-
Add the activated Boc-Val-Cit-PABC carbonate to the MMAE solution.
-
Stir the reaction at room temperature until completion.
-
Purify the crude product by preparative HPLC to yield Boc-Val-Cit-PABC-MMAE.
-
-
Synthesis of MC-Val-Cit-PABC-MMAE:
-
Remove the Boc protecting group from Boc-Val-Cit-PABC-MMAE using trifluoroacetic acid (TFA) in DCM.
-
Neutralize the resulting amine with a base.
-
React the deprotected amine with MC-OSu in a solvent like DMF with a base such as DIPEA.
-
Monitor the reaction by LC-MS.
-
Purify the final drug-linker, MC-Val-Cit-PABC-MMAE, by preparative HPLC.
-
Part 2: Conjugation of MC-Val-Cit-PABC-MMAE to HER2-Targeting Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to a HER2-targeting antibody, such as Trastuzumab, through cysteine engineering or reduction of interchain disulfide bonds.
Caption: Workflow for ADC conjugation and characterization.
Materials:
-
HER2-targeting antibody (e.g., Trastuzumab)
-
MC-Val-Cit-PABC-MMAE
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Protocol:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4 with 1 mM EDTA).
-
Add a calculated amount of reducing agent (e.g., TCEP) to achieve the desired number of free thiols per antibody. The molar ratio of TCEP to antibody will determine the final Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the MC-Val-Cit-PABC-MMAE in a suitable organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is used.
-
Incubate the conjugation reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, in molar excess to cap any unreacted maleimide groups on the drug-linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Collect the fractions containing the ADC.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, Reverse-Phase HPLC (RP-HPLC), or Mass Spectrometry.
-
Assess the purity and aggregation state of the ADC using SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
In Vitro Evaluation
Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the HER2-ADC in killing HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)
-
HER2-negative cancer cell line (e.g., MCF-7, MDA-MB-231) as a negative control
-
Cell culture medium and supplements
-
HER2-ADC, unconjugated antibody, and free MMAE
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the HER2-ADC, unconjugated antibody, and free MMAE in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/XTT Addition and Incubation:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement:
-
For MTT, add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values.
-
In Vivo Evaluation
Protocol: Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of the HER2-ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
HER2-positive cancer cell line (e.g., NCI-N87, SKOV3)
-
Matrigel
-
HER2-ADC, vehicle control, and unconjugated antibody
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of HER2-positive cancer cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Treatment:
-
Administer the HER2-ADC, vehicle control, and unconjugated antibody to the respective groups via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
The dosing schedule can vary (e.g., single dose, or multiple doses over a period of time).
-
-
Efficacy Assessment:
-
Measure the tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
-
Quantitative Data Summary
The following tables summarize key quantitative data for HER2-targeted ADCs utilizing a Val-Cit linker.
Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs with Val-Cit Linker
| ADC Component | Cell Line (HER2 Status) | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High) | 14.3 | |
| Trastuzumab-vc-MMAE | NCI-N87 (High) | - | |
| Generic anti-HER2-vc-MMAE | JIMT-1 (Moderate) | - | |
| Trastuzumab-vc-MMAE | BT-474 (High) | - | |
| Trastuzumab-vc-MMAE | MCF-7 (Low/Negative) | >100,000 |
Table 2: In Vivo Efficacy of HER2-Targeted ADCs with Val-Cit Linker in Xenograft Models
| ADC | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-vc-MMAE | NCI-N87 | 3 | Significant | |
| Trastuzumab-vc-MMAE | JIMT-1 | 3 | Significant | |
| Trastuzumab-vc-MMAE | SKOV3 | 15 | Significant |
Table 3: Stability of ADCs with Val-Cit Linker
| ADC | Species | Half-life in Plasma | Reference |
| cAC10-vc-MMAE | Mouse | ~144 hours | |
| cAC10-vc-MMAE | Cynomolgus Monkey | ~230 hours | |
| Trastuzumab-vc-MMAE | Human | >100 hours |
Table 4: Drug-to-Antibody Ratio (DAR) for HER2-ADCs
| Antibody | Linker-Payload | Conjugation Method | Average DAR | Reference |
| Trastuzumab | mc-Val-Cit-PABC-MMAE | Cysteine reduction | ~4 | |
| Anti-HER2 Fragment | Glucuronide-MMAE | Lysine conjugation | ~6 | |
| Trastuzumab | Val-Cit-MMAE | Cysteine reduction | ~8 |
Conclusion
The this compound dipeptide is a versatile and critical building block for the construction of cleavable linkers used in the development of effective HER2-targeted ADCs. The protocols and data presented in these application notes provide a comprehensive framework for the synthesis, conjugation, and evaluation of such ADCs. Careful optimization of each step, from linker synthesis to in vivo testing, is crucial for the development of a successful therapeutic candidate with a favorable efficacy and safety profile.
References
Troubleshooting & Optimization
improving solubility of Boc-Val-Cit-OH in organic solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of Boc-Val-Cit-OH in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, or N-tert-butoxycarbonyl-L-valyl-L-citrulline, is a protected dipeptide used as a cleavable linker in the development of antibody-drug conjugates (ADCs).[1][2][3] Its solubility is critical for ensuring the efficiency of conjugation reactions, purification, and overall yield during the synthesis of these complex biotherapeutics. The Boc protecting group generally enhances its stability and solubility in organic solvents, making it a key building block in peptide synthesis.[4][5]
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of peptide derivatives like this compound is influenced by several factors:
-
Amino Acid Composition: The inherent properties of valine (hydrophobic) and citrulline (polar) play a role. The bulky, hydrophobic Boc group also significantly affects how the molecule interacts with solvents.
-
Solvent Properties: The polarity and hydrogen-bonding capacity of the solvent are crucial. Polar aprotic solvents are often required to dissolve protected peptides.
-
Temperature: Solubility often increases with temperature, although care must be taken to avoid degradation.
-
Purity of Reagents: The presence of water in hygroscopic solvents like DMSO can significantly reduce the solubility of the compound.
Q3: Which organic solvents are recommended as a starting point for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for dissolving this compound and similar protected peptides. Other polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are also common choices in peptide synthesis and may be effective. It is always best to start with a small amount of the peptide to test solubility before dissolving the entire sample.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems users may encounter when trying to dissolve this compound.
Issue 1: The compound is not dissolving in the chosen primary solvent (e.g., DMSO, DMF).
-
Potential Cause: Insufficient solvent volume, low temperature, or the solvent quality may be compromised (e.g., absorbed moisture).
-
Solutions:
-
Increase Solvent Volume: Gradually add more solvent in small increments.
-
Apply Gentle Heat: Warm the solution to 37°C. Avoid excessive heating (above 40°C) to prevent potential degradation.
-
Use Sonication: Place the sample in an ultrasonic bath for short intervals to break up aggregates and enhance dissolution.
-
Ensure Solvent Quality: Use fresh, anhydrous (dry) solvent, especially when working with hygroscopic solvents like DMSO.
-
Issue 2: The compound dissolves initially but precipitates out of solution over time or upon cooling.
-
Potential Cause: The solution is supersaturated at room temperature. The initial energy input (heating/sonication) allowed it to dissolve, but it is not stable at that concentration.
-
Solutions:
-
Prepare a More Dilute Solution: The simplest solution is to start over with a lower target concentration.
-
Maintain Elevated Temperature: If the experimental protocol allows, maintain the solution at a slightly elevated temperature (e.g., 37°C) where the compound remains soluble.
-
Use a Co-Solvent System: Introduce a second, compatible solvent to improve overall solubility. (See Protocol 2).
-
Issue 3: The compound precipitates when a second solvent (e.g., an aqueous buffer) is added to the organic stock solution.
-
Potential Cause: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. The final solvent mixture cannot maintain the solubility of the compound at that concentration.
-
Solutions:
-
Slow, Dropwise Addition: Add the organic stock solution very slowly (drop-by-drop) to the aqueous buffer while vigorously stirring.
-
Reduce Final Concentration: The target concentration in the final aqueous mixture may be too high. Try preparing a more dilute final solution.
-
Lyophilize and Re-dissolve: If significant precipitation occurs, it is best to recover the peptide by lyophilization and attempt to re-dissolve it under different conditions to achieve a lower final concentration.
-
Solubility Data Summary
Quantitative solubility data for this compound is not widely published. However, based on data for related compounds and general principles of peptide chemistry, the following table summarizes expected solubility in common laboratory solvents.
| Solvent | Abbreviation | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | Recommended starting solvent. Use of fresh, anhydrous DMSO is critical for best results. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High | A common and effective solvent for peptide synthesis and dissolving protected peptides. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | Often used in peptide synthesis for its excellent solvating properties. |
| Dichloromethane | DCM | Nonpolar | Moderate | Generally good for dissolving Boc-protected amino acids, but may be less effective for dipeptides. |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Low to Moderate | Can be used, sometimes as a co-solvent, but generally less effective than polar aprotic solvents. |
| Water / Aqueous Buffers | - | Aqueous | Poor / Insoluble | The hydrophobic Boc group and valine side chain limit solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Standard Solubilization of this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Initial Dissolution: Add the desired volume of fresh, anhydrous DMSO (or DMF) to the vial to achieve the target stock concentration.
-
Vortexing: Vortex the vial for 30-60 seconds to mix.
-
Assisted Solubilization (If Needed): If the compound is not fully dissolved, proceed with the following steps sequentially:
-
Gently warm the solution in a water bath at 37°C for 5-10 minutes.
-
Place the vial in an ultrasonic bath for 5-10 minutes.
-
Briefly vortex again.
-
-
Verification: A properly solubilized peptide will result in a clear, particle-free solution.
-
Storage: Once dissolved, aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).
Protocol 2: Solubility Improvement using a Co-Solvent System
This protocol is intended for situations where solubility in a single solvent is insufficient or when the compound needs to be transferred to a less ideal solvent system for an experiment.
-
Primary Dissolution: Dissolve the this compound in the minimum required volume of the best possible solvent (e.g., DMSO) as described in Protocol 1.
-
Co-Solvent Selection: Choose a secondary solvent in which the compound has some, albeit limited, solubility and that is miscible with the primary solvent (e.g., acetonitrile, methanol, or DCM).
-
Slow Addition: While vortexing or stirring the primary solution, add the co-solvent dropwise.
-
Monitor for Precipitation: Observe the solution carefully. If turbidity (cloudiness) appears, you have reached the solubility limit of that particular solvent mixture.
-
Optimization: The goal is to find a solvent ratio that keeps the compound in solution while meeting the requirements of the downstream application. This may require several small-scale trials to perfect.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
References
Technical Support Center: Val-Cit Linker Stability in Mouse Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of valine-citrulline (Val-Cit) linkers in mouse plasma during preclinical antibody-drug conjugate (ADC) studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature Val-Cit linker cleavage in mouse plasma?
A1: The premature release of payloads from Val-Cit linked ADCs in mouse plasma is predominantly caused by enzymatic cleavage from the murine carboxylesterase, Ces1c.[1][2][3][4] This enzyme is found at higher concentrations in mouse plasma compared to human plasma and can hydrolyze the amide bond within the Val-Cit-PABC linker, leading to off-target drug release before the ADC can reach the tumor cells.[1] Studies using Ces1c knockout mice have confirmed that Val-Cit linkers remain stable in the absence of this enzyme.
Q2: Why is this instability in mouse plasma a significant problem for ADC development?
Q3: How does Val-Cit linker stability in mouse plasma compare to its stability in human plasma?
A3: Val-Cit linkers are generally stable in human and cynomolgus monkey plasma but are notably unstable in mouse and rat plasma. This discrepancy is due to the high activity of the Ces1c enzyme in rodent plasma, which is not a significant factor in human plasma. For example, a Val-Cit ADC can remain fully stable in human plasma for over 28 days, while losing a significant portion of its payload in mouse plasma over a much shorter period.
Q4: Can the antibody's conjugation site or the drug-to-antibody ratio (DAR) affect linker stability?
A4: Yes, both factors can significantly influence stability.
-
Conjugation Site: Linkers attached to more solvent-exposed sites on the antibody are more susceptible to enzymatic cleavage by Ces1c. Utilizing site-specific conjugation technologies to attach linkers to less exposed sites can improve stability.
-
Drug-to-Antibody Ratio (DAR): ADCs with higher DARs can exhibit more rapid clearance from circulation. This is often attributed to increased hydrophobicity and a higher potential for aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical mouse studies with Val-Cit linked ADCs.
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.
-
Plausible Cause: This is a classic sign of premature linker cleavage by mouse carboxylesterase Ces1c.
-
Troubleshooting Steps:
-
Confirm with an In Vitro Assay: Conduct an in vitro plasma stability assay (see Protocol 1) to confirm that the ADC is unstable in mouse plasma but stable in a control buffer like PBS.
-
Modify the Linker Chemistry: The most effective solution is to engineer the linker for greater stability. Consider synthesizing a linker with a Glutamic acid-Valine-Citrulline (Glu-Val-Cit or EVCit) sequence. The addition of the hydrophilic, negatively charged glutamic acid at the P3 position has been shown to dramatically increase resistance to Ces1c cleavage while maintaining sensitivity to lysosomal cathepsins.
-
Consider Alternative Models: If linker modification is not feasible, using Ces1c knockout mouse models can provide a more accurate assessment of the ADC's pharmacokinetic profile and efficacy, as it will more closely resemble the human scenario.
-
Caption: Troubleshooting workflow for premature payload release.
Issue 2: Inconsistent or poor efficacy results in mouse xenograft models.
-
Plausible Cause: Premature payload release reduces the amount of active ADC reaching the tumor site, leading to lower-than-expected efficacy.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Perform a PK study in mice to measure the concentrations of both the total antibody and the intact (conjugated) ADC over time. A rapid decline in the conjugated ADC concentration relative to the total antibody concentration is a strong indicator of linker instability.
-
Compare Linker Chemistries: Evaluate an ADC with a more stable linker, such as Glu-Val-Cit, in the same efficacy model. The Glu-Val-Cit linker has been shown to significantly improve antitumor effects in xenograft models compared to its Val-Cit counterpart due to enhanced stability.
-
Analyze DAR: Use Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the DAR of the ADC recovered from plasma over time. A decrease in the average DAR confirms payload loss.
-
Data Summary Tables
Table 1: Comparison of Linker Half-Life (T½) in Mouse Plasma
| Linker Type | Half-Life (T½) in Mouse Plasma | Key Finding | Reference(s) |
| Phe-Lys-PABC | ~12.5 hours | Significantly less stable than Val-Cit. | |
| Val-Cit-PABC | ~80 hours | Serves as a baseline but is unstable. | |
| Glu-Val-Cit (EVCit) | Fully stable over 14 days | Addition of Glu at P3 position dramatically enhances stability. | |
| Ser-Val-Cit (SVCit) | ~70% payload loss over 14 days | Minor improvement over Val-Cit but still unstable. |
Table 2: In Vitro Cathepsin B Cleavage Rates
| Linker Type | Half-Life (T½) with Cathepsin B | Key Finding | Reference(s) |
| Val-Cit (VCit) | 4.6 hours | Efficiently cleaved as intended. | |
| Ser-Val-Cit (SVCit) | 5.4 hours | Slightly slower cleavage than Val-Cit. | |
| Glu-Val-Cit (EVCit) | 2.8 hours | More sensitive to Cathepsin B, ensuring efficient payload release in the lysosome. |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay by LC-MS
This protocol assesses ADC stability by measuring the change in the average DAR over time.
Objective: To quantify the loss of payload from an ADC when incubated in mouse plasma.
Materials:
-
ADC of interest
-
Freshly collected, pooled mouse plasma (e.g., from CD-1 mice), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Immunoaffinity capture resin (e.g., Protein A/G magnetic beads)
-
LC-MS system suitable for protein analysis
Methodology:
-
Sample Preparation:
-
Thaw frozen mouse plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration of 100-200 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
-
Incubation:
-
Incubate both the plasma and PBS samples at 37°C.
-
Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further enzymatic activity.
-
-
ADC Capture and Analysis:
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma matrix using an immunoaffinity capture method according to the manufacturer's protocol. This step is crucial to remove interfering plasma proteins.
-
Wash the beads thoroughly to remove non-specifically bound proteins.
-
-
LC-MS Analysis:
-
Elute the captured ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point.
-
-
Data Analysis:
-
Plot the average DAR versus time for both the plasma and PBS samples.
-
A time-dependent decrease in the average DAR in the plasma sample, especially when compared to the stable PBS control, indicates linker cleavage.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cathepsin B Cleavage of Val-Cit Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the Cathepsin B-mediated cleavage of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for Val-Cit linker cleavage and its optimal conditions?
A1: The primary enzyme responsible for cleaving the Val-Cit dipeptide linker is Cathepsin B, a lysosomal cysteine protease.[1] Cathepsin B functions optimally under acidic conditions, typically at a pH between 5.0 and 5.5.[1] For its catalytic activity, the cysteine residue in the active site of Cathepsin B must be in a reduced state.[1] Therefore, a reducing agent like dithiothreitol (DTT) is commonly included in in vitro assay buffers to maintain the enzyme's activity.[1] While Cathepsin B is the key enzyme, other cathepsins such as S, L, and K can also cleave the Val-Cit linker, albeit with potentially different efficiencies.[1]
Q2: Why is a p-aminobenzyloxycarbonyl (PABC) spacer often used with the Val-Cit linker?
A2: A PABC spacer is frequently incorporated between the Val-Cit dipeptide and the cytotoxic payload to facilitate efficient and traceless drug release. Directly attaching a bulky payload to the Val-Cit linker can cause steric hindrance, which may inhibit Cathepsin B's access to the cleavage site and reduce cleavage efficiency. The PABC spacer alleviates this issue. Following the enzymatic cleavage of the amide bond between citrulline and the PABC spacer, the spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active payload.
Q3: Can the Val-Cit linker be cleaved by enzymes other than cathepsins in a biological system?
A3: Yes, the Val-Cit linker can be susceptible to cleavage by other enzymes, which can be a source of off-target toxicity and instability. Human neutrophil elastase has been shown to cleave the Val-Cit linker, potentially leading to premature payload release in the bloodstream and contributing to hematological toxicity. Additionally, the Val-Cit linker exhibits instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, which poses a challenge for preclinical studies in mice.
Q4: How does the Val-Ala linker compare to the Val-Cit linker?
A4: The Val-Ala linker is another dipeptide sequence cleaved by Cathepsin B. In isolated enzyme assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker. However, the Val-Ala linker possesses lower hydrophobicity, which can be advantageous in preventing aggregation of the ADC, especially at high drug-to-antibody ratios (DARs).
Troubleshooting Guide: In Vitro Cathepsin B Cleavage Assays
This guide addresses common issues observed during in vitro assays designed to measure the cleavage of Val-Cit linkers by Cathepsin B.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Cleavage | Inactive Cathepsin B Enzyme | - Confirm enzyme activity using a known positive control substrate. - Ensure the enzyme has been stored correctly and use a fresh aliquot. - If using a pro-enzyme form, ensure the activation step was performed correctly. |
| Incorrect Assay Buffer Conditions | - Verify the pH of the assay buffer is within the optimal range for Cathepsin B (pH 5.0-6.0). - Ensure a reducing agent (e.g., 5 mM DTT) is included in the buffer to maintain the active state of the enzyme's cysteine protease activity. | |
| Substrate Issues (ADC/Linker-Payload) | - Confirm the concentration and purity of your substrate using methods like HPLC. - Steric hindrance from a bulky payload may inhibit cleavage; consider this in your linker design. | |
| Insufficient Incubation Time | - Optimize the incubation time by performing a time-course experiment (e.g., collecting aliquots at 0, 15, 30, 60, 120 minutes, and longer). | |
| High Background Cleavage (in No-Enzyme Control) | Instability of the Linker-Payload Conjugate | - Assess the chemical stability of your conjugate by incubating it in the assay buffer without the enzyme for the full duration of the experiment. |
| Contaminating Protease Activity | - If using a complex biological matrix instead of purified enzyme, consider adding a cocktail of inhibitors for other protease classes to ensure cleavage is specific to cysteine proteases. | |
| High Well-to-Well Variability | Pipetting Errors or Inconsistent Mixing | - Use calibrated pipettes and ensure thorough mixing of all components. |
| Inconsistent Temperature | - Ensure the incubation plate is maintained at a constant and uniform temperature (typically 37°C). | |
| Unexpected Cleavage Products | Non-Enzymatic Degradation of the Payload | - Analyze the stability of the free payload under the same assay conditions to identify any potential degradation products. |
| Cleavage by Other Proteases | - Use a highly purified source of Cathepsin B to minimize contaminating protease activity. | |
| Batch-to-Batch Variability | Inconsistent Enzyme Activity | - Always qualify new batches of Cathepsin B with a standard substrate to ensure consistent activity. |
| Substrate Quality | - Ensure consistent purity and concentration of your ADC or linker-payload conjugate across batches. |
Quantitative Data Summary
The efficiency of Cathepsin B-mediated cleavage can be influenced by the dipeptide sequence. The following table summarizes comparative cleavage data for different linkers.
Table 1: Comparative Performance of Cathepsin B-Cleavable Linkers
| Linker | Key Features | In Vitro Performance Highlights | Reference |
| Val-Cit | Benchmark Cathepsin B-cleavable dipeptide. | High cleavage efficiency by Cathepsin B. | |
| Val-Ala | Cathepsin B-cleavable dipeptide. | Cleaved by Cathepsin B at approximately half the rate of Val-Cit; exhibits lower hydrophobicity. | |
| Glu-Val-Cit | Tripeptide linker. | Offers increased stability in mouse plasma compared to Val-Cit, addressing a key preclinical challenge. | |
| cBu-Cit | Peptidomimetic linker with a cyclobutane modification. | Demonstrates enhanced specificity for Cathepsin B compared to Val-Cit. |
Experimental Protocols
Protocol 1: Fluorogenic Endpoint Assay for Screening Linker Cleavage
This protocol is suitable for the rapid screening of multiple linker substrates to identify their susceptibility to Cathepsin B cleavage.
Materials:
-
Recombinant Human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)
-
Linker conjugated to a fluorophore (e.g., AMC)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-enzyme form of Cathepsin B, dilute it in Activation Buffer (e.g., to 10 µg/mL) and incubate at room temperature for 15 minutes. For active Cathepsin B, dilute to the desired concentration (e.g., 10-50 nM) in Assay Buffer.
-
Substrate Preparation: Prepare stock solutions of the fluorogenic linker substrates in a suitable solvent like DMSO. Dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.
-
Assay Setup (per well):
-
Test Wells: 50 µL of activated Cathepsin B solution + 50 µL of linker substrate solution.
-
Negative Control (No Enzyme): 50 µL of Assay Buffer + 50 µL of linker substrate solution.
-
Blank (Enzyme Only): 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Subtract the blank and negative control fluorescence values from the test wells. The increase in fluorescence is proportional to the extent of linker cleavage.
Protocol 2: LC-MS/MS Assay for Quantifying Payload Release from an ADC
This protocol allows for the direct quantification of the released payload from an ADC, providing a precise measure of cleavage.
Materials:
-
ADC conjugated with the Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (50 mM sodium citrate, 5 mM DTT, pH 5.0)
-
Quench Solution (e.g., acetonitrile with an internal standard)
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the ADC solution to the Assay Buffer.
-
Initiate Reaction: Add activated Cathepsin B solution to the wells containing the ADC.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding the quench solution.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Calculate the rate of cleavage and the half-life of the linker by plotting the concentration of the released payload or intact ADC over time.
Visualizations
Caption: ADC internalization and Cathepsin B-mediated payload release pathway.
Caption: A logical workflow for troubleshooting low Val-Cit linker cleavage.
References
Technical Support Center: Boc-Val-Cit-OH Linker Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of the Boc-Val-Cit-OH linker. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical component of antibody-drug conjugates (ADCs). Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
A1: this compound is a dipeptide linker molecule used in the construction of antibody-drug conjugates (ADCs).[1][2][3] The "Boc" refers to the tert-butyloxycarbonyl protecting group on the valine residue. The valine-citrulline (Val-Cit) peptide sequence is designed to be selectively cleaved by cathepsin B, an enzyme that is often overexpressed in tumor cells.[4][] This targeted cleavage allows for the controlled release of a cytotoxic payload within the cancer cell, enhancing the therapeutic efficacy and minimizing off-target toxicity. The carboxylic acid (-OH) end allows for further chemical modifications and conjugation to other components of the ADC, such as a self-immolative spacer like PABC (p-aminobenzyl carbamate).
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: The most significant challenges during the synthesis of this compound and its derivatives include:
-
Epimerization: The stereocenter of the citrulline residue is prone to racemization, leading to the formation of diastereomers. This can be influenced by the choice of coupling reagents and reaction conditions.
-
Low Yields: Suboptimal reaction conditions, inappropriate protecting groups, or side reactions can lead to poor overall yields.
-
Difficult Purification: The presence of diastereomers and other impurities can make the purification of the final product challenging, often requiring preparative HPLC.
Q3: Which protecting groups are recommended for the synthesis?
A3: The choice of protecting group is critical. While Fmoc (fluorenylmethyloxycarbonyl) is common in peptide synthesis, it can be unstable under the basic conditions sometimes used, potentially leading to lower yields. Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are more stable alternatives under these conditions. The Boc group can be readily removed under acidic conditions, which is often a desired feature for subsequent conjugation steps.
Q4: How does the choice of coupling reagent impact the synthesis?
A4: Coupling reagents are used to facilitate the formation of the peptide bond between Boc-Valine and L-Citrulline. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) have been used and can provide good yields. However, some coupling reagents and conditions can promote epimerization. It is crucial to select a method that minimizes this side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low final product yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal coupling reagent or conditions. 4. Loss of product during workup or purification. | 1. Monitor reaction progress using TLC or LC-MS to ensure completion. 2. Ensure all reagents and solvents are pure and dry. 3. Consider alternative coupling reagents such as HATU in a suitable solvent system. 4. Optimize extraction and purification protocols to minimize losses. |
| Presence of diastereomers (epimerization) | 1. Use of a coupling method known to cause racemization. 2. Exposure to harsh basic or acidic conditions for prolonged periods. | 1. Adopt a synthesis route designed to avoid epimerization, such as the one detailed in the experimental protocol below. 2. Minimize reaction times and carefully control the pH throughout the process. |
| Difficulty in purifying the final product | 1. Presence of closely related impurities or diastereomers. 2. Poor solubility of the crude product. | 1. Utilize high-resolution purification techniques like preparative HPLC with a suitable gradient. 2. For column chromatography, screen different solvent systems to achieve better separation. 3. If solubility is an issue, try different solvent combinations for purification. |
| Inconsistent reaction outcomes | 1. Variability in the quality of starting materials. 2. Fluctuations in reaction temperature or time. 3. Presence of moisture in the reaction. | 1. Use high-purity, well-characterized starting materials. 2. Maintain strict control over reaction parameters. 3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Quantitative Data Summary
The following table summarizes reported yields for key steps in related Val-Cit linker syntheses to provide a benchmark for expected outcomes.
| Reaction Step | Protecting Group | Coupling Reagent | Reported Yield | Reference |
| Boc-Val coupling with Cit-PABOH | Boc | HATU | 70-80% | |
| Cbz-Val coupling with Cit-PABOH | Cbz | HATU | 84-96% | |
| Fmoc-Val-OSu coupling with Cit-PABOH | Fmoc | N/A (Activated Ester) | Good | |
| Mc-OSu coupling with Val-Cit-PABOH | N/A | N/A (Activated Ester) | up to 95% |
Experimental Protocols
High-Yield, Epimerization-Free Synthesis of a Boc-Val-Cit Derivative
This protocol is adapted from a methodology developed to overcome the common issue of epimerization. It describes the synthesis of a key intermediate that can be readily converted to this compound.
Materials:
-
L-Citrulline
-
Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
p-Aminobenzyl alcohol
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Boc-Valine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of Fmoc-Cit-OH
-
Dissolve L-Citrulline (1.1 equiv) and NaHCO₃ (1.1 equiv) in a mixture of water and THF.
-
Add a solution of Fmoc-OSu (1.0 equiv) in THF dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Fmoc-Cit-OH.
Step 2: Synthesis of Fmoc-Val-Cit-PABOH
-
To a solution of Fmoc-Cit-OH (1.0 equiv), p-aminobenzyl alcohol (1.2 equiv), and HATU (1.2 equiv) in DMF, add DIPEA (2.0 equiv).
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify by flash chromatography to yield Fmoc-Cit-PABOH.
Step 3: Fmoc Deprotection
-
Dissolve Fmoc-Cit-PABOH in DMF.
-
Add piperidine (5.0 equiv) and stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with ether and dry to obtain H-Cit-PABOH.
Step 4: Synthesis of Boc-Val-Cit-PABOH
-
To a solution of Boc-Valine (1.0 equiv), H-Cit-PABOH (1.0 equiv), and HATU (1.0 equiv) in DMF, add DIPEA (2.0 equiv).
-
Stir the reaction at room temperature for 4 hours.
-
Work up the reaction as described in Step 2.
-
Purify the crude product by flash chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the desired Boc-Val-Cit-PABOH.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting this compound synthesis.
References
Technical Support Center: Off-Target Toxicity Associated with Val-Cit Linker Instability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target toxicity issues arising from the instability of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Val-Cit linker cleavage and payload release?
A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2][3] Following receptor-mediated endocytosis of the ADC, it is trafficked to the lysosome where the acidic environment and high concentration of Cathepsin B facilitate the cleavage of the peptide bond between valine and citrulline. This initiates a self-immolative cascade, typically involving a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the cytotoxic payload inside the target cancer cell.[4][5]
Q2: What causes premature cleavage of the Val-Cit linker in circulation, leading to off-target toxicity?
A2: Premature cleavage of the Val-Cit linker in the bloodstream is a primary contributor to off-target toxicity. This can be caused by:
-
Neutrophil Elastase: This serine protease, present in human plasma, can recognize and cleave the Val-Cit dipeptide, leading to the release of the payload into circulation. This can result in damage to healthy cells, particularly hematopoietic cells, leading to toxicities like neutropenia.
-
Carboxylesterases: In preclinical mouse models, a specific carboxylesterase, Ces1c, has been shown to cleave the Val-Cit linker, leading to instability of the ADC in mouse plasma. This is a critical consideration when evaluating ADC efficacy and toxicity in murine models.
Q3: We are observing significant hematological toxicity (e.g., neutropenia) with our Val-Cit ADC. What are the likely causes and how can we troubleshoot this?
A3: Hematological toxicity is a common dose-limiting toxicity for ADCs with Val-Cit linkers and is often linked to premature payload release.
Potential Causes:
-
Linker Instability: As discussed in Q2, cleavage by plasma proteases like neutrophil elastase can release the cytotoxic payload, which can then damage hematopoietic stem cells and progenitor cells in the bone marrow.
-
"Bystander Effect" on Healthy Tissues: If the released payload is membrane-permeable (e.g., MMAE), it can diffuse into and kill healthy bystander cells, including those in the bone marrow.
Troubleshooting Steps:
-
Assess Linker Stability: Conduct an in vitro plasma stability assay to quantify the rate of premature payload release in human and relevant preclinical species' plasma. A detailed protocol is provided in the Experimental Protocols section.
-
Modify the Linker: Consider linker designs with enhanced stability. For example, incorporating a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase plasma stability and resistance to Ces1c.
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and potentially increased off-target toxicity. Consider producing ADCs with a lower average DAR (e.g., 2 or 4) and assess the impact on toxicity and efficacy.
Q4: Our ADC is showing high levels of aggregation. What are the potential causes and solutions?
A4: ADC aggregation is a common issue, particularly with hydrophobic payloads and linkers, and can lead to altered pharmacokinetics and potential immunogenicity.
Potential Causes:
-
High Hydrophobicity: The conjugation of hydrophobic linker-payloads can create patches on the antibody surface that promote self-association.
-
High DAR: A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Conjugation Process: The use of organic co-solvents to dissolve the linker-payload and suboptimal buffer conditions (pH, salt concentration) can induce aggregation.
Troubleshooting Steps:
-
Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation.
-
Optimize Conjugation Conditions: Minimize the use of organic co-solvents. Screen different buffer conditions (pH, excipients) to find those that minimize aggregation.
-
Modify the Linker: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to increase the overall hydrophilicity of the ADC.
-
Control the DAR: Aim for a lower, more homogeneous DAR to reduce hydrophobicity-driven aggregation.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Efficacy in Mouse Models
-
Symptom: The ADC shows good in vitro potency but poor anti-tumor activity in mouse xenograft models.
-
Potential Cause: High susceptibility of the Val-Cit linker to cleavage by mouse carboxylesterase Ces1c, leading to rapid clearance of the intact ADC and reduced tumor exposure.
-
Troubleshooting Workflow:
Workflow for troubleshooting poor in vivo efficacy.
Issue 2: Unexpected Off-Target Cytotoxicity in a Co-culture Bystander Assay
-
Symptom: Significant killing of antigen-negative bystander cells is observed at low ADC concentrations, suggesting a high level of free payload.
-
Potential Cause: Premature release of the payload due to linker instability in the culture medium or non-specific uptake and processing of the ADC.
-
Troubleshooting Workflow:
Troubleshooting unexpected bystander effects.
Data Presentation
Table 1: Comparative Stability of Different Peptide Linkers in Plasma
| Linker Type | Animal Model | Half-life (t½) | Reference |
| Val-Cit | Cynomolgus Monkey | ~230 hours | |
| silyl ether-MMAE | Human | >7 days | |
| Hydrazine | Human | ~2 days | |
| Carbonate | Human | ~36 hours | |
| triglycyl-DM1 | Mouse | ~9.9 days | |
| SMCC-DM1 | Mouse | ~10.4 days |
Table 2: Comparative In Vitro Cytotoxicity and Bystander Effect of MMAE- and MMAF-based ADCs
| ADC Construct | Target Cell Line | Bystander Cell Line | IC50 (nM) (Target Cells) | Bystander Killing | Reference |
| cAC10-vcMMAE | L-82 (CD30+) | Karpas-35R (CD30-) | ~1.4 | Yes | |
| cAC10-vcMMAF | L-82 (CD30+) | Karpas-35R (CD30-) | >5000 | No | |
| mil40-Cys-linker-MMAE | BT-474 (HER2+) | MCF-7 (HER2-) | ~0.1 | No (low permeability) |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS
Objective: To determine the rate of premature payload release from an ADC in plasma.
Methodology:
-
Preparation:
-
Thaw frozen plasma (human, mouse, rat, etc.) at 37°C.
-
Prepare the ADC stock solution at a known concentration.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the plasma-ADC mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).
-
Immediately stop the reaction by freezing the aliquots at -80°C.
-
-
Sample Processing (for free payload analysis):
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile with an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a suitable LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time.
-
Calculate the half-life (t½) of the ADC in plasma.
-
Protocol 2: In Vitro Co-Culture Bystander Cytotoxicity Assay
Objective: To assess the ability of an ADC to kill antigen-negative bystander cells in the presence of antigen-positive target cells.
Methodology:
-
Cell Preparation:
-
Label the antigen-negative bystander cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Determine the optimal seeding density for both the antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Include monoculture controls of Ag+ and Ag- cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC.
-
Add the ADC dilutions to the co-culture and monoculture wells.
-
Include an untreated control and an isotype control ADC.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Analysis:
-
Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled Ag- cells.
-
Calculate the percentage of viable Ag- cells in the co-culture compared to the Ag- monoculture control. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Mandatory Visualizations
Signaling Pathway: Val-Cit Linker Cleavage and Payload Release
ADC internalization and payload release pathway.
Logical Relationship: Factors Contributing to Off-Target Toxicity
Key contributors to Val-Cit ADC off-target toxicity.
References
Technical Support Center: Strategies to Reduce Hydrophobicity of Val-Cit Containing ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of Valine-Citrulline (Val-Cit) containing antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobicity in Val-Cit containing ADCs?
A1: The hydrophobicity of Val-Cit containing ADCs is multifactorial, primarily stemming from the physicochemical properties of the payload and the linker system. The Val-Cit-PABC (para-aminobenzyl carbamate) linker itself, especially when combined with hydrophobic payloads like auristatins (e.g., MMAE), significantly increases the overall hydrophobicity of the ADC.[1][2] This increased hydrophobicity is often proportional to the drug-to-antibody ratio (DAR), with higher DAR ADCs exhibiting greater hydrophobicity.[1]
Q2: What are the common experimental issues encountered due to the high hydrophobicity of Val-Cit ADCs?
A2: High hydrophobicity in Val-Cit ADCs can lead to several challenging experimental issues, including:
-
Aggregation: Increased surface hydrophobicity promotes self-association of ADC molecules to minimize exposure to the aqueous environment, leading to the formation of soluble and insoluble aggregates.[3]
-
Poor Pharmacokinetics (PK): Hydrophobic ADCs are prone to rapid clearance from circulation, often through non-specific uptake by the liver, which reduces their therapeutic window.[1]
-
Reduced Solubility and Stability: Hydrophobic ADCs can exhibit poor solubility in aqueous buffers, complicating formulation and potentially leading to precipitation during storage.
-
Manufacturing and Purification Challenges: Aggregation and poor solubility can lead to lower yields during the conjugation and purification processes.
Q3: What are the main strategies to mitigate the hydrophobicity of Val-Cit containing ADCs?
A3: Several strategies can be employed to reduce the hydrophobicity of Val-Cit containing ADCs:
-
Payload Modification: Synthesizing more hydrophilic derivatives of the cytotoxic payload can significantly decrease the overall hydrophobicity of the ADC.
-
Incorporation of Hydrophilic Linkers: Introducing hydrophilic moieties such as polyethylene glycol (PEG), cyclodextrins, or hydrophilic amino acids into the linker can effectively mask the hydrophobicity of the payload.
-
Drug-to-Antibody Ratio (DAR) Optimization: Lowering the DAR can reduce the overall hydrophobicity and improve the pharmacokinetic profile of the ADC.
-
Formulation Development: Utilizing specific excipients and buffer conditions can help to stabilize the ADC and prevent aggregation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with Val-Cit containing ADCs.
Issue 1: ADC Aggregation Observed During or After Conjugation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Increase in high molecular weight species observed by Size Exclusion Chromatography (SEC).
Potential Causes:
-
High overall hydrophobicity of the ADC due to the payload and/or high DAR.
-
Suboptimal buffer conditions (pH, ionic strength) during conjugation or formulation.
-
Use of organic co-solvents for dissolving the drug-linker that may partially denature the antibody.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Issue 2: Poor Pharmacokinetic Profile and Rapid Clearance of ADC
Symptoms:
-
Low ADC exposure (Area Under the Curve - AUC) in in-vivo studies.
-
Rapid clearance of the ADC from circulation.
Potential Causes:
-
High hydrophobicity leading to non-specific uptake by the liver and other tissues.
-
High DAR contributing to increased hydrophobicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ADC pharmacokinetics.
Quantitative Data Summary
The following tables summarize the impact of different hydrophobicity-reducing strategies on ADC properties as reported in the literature. Direct comparison of absolute values across different studies is challenging due to variations in experimental conditions.
Table 1: Impact of Hydrophilic Linkers on ADC Hydrophobicity (HIC)
| ADC Construct | Modification | Relative Hydrophobicity (vs. Unmodified Val-Cit ADC) | Reference |
| Trastuzumab-Val-Cit-MMAE | None (Control) | High | |
| Trastuzumab-Val-Cit-MMAU (glucuronide) | Hydrophilic Payload | Significantly Reduced (elutes earlier, similar to a DAR 3-4 MMAE ADC) | |
| Brentuximab-Val-Cit-MMAE | PEG12-phosphonamidate linker | Reduced (elutes earlier than DAR 8 control) | |
| Brentuximab-Val-Cit-MMAE | PEG24-phosphonamidate linker | Further Reduced (elutes even earlier) | |
| Trastuzumab-Val-Cit-MMAE | ChetoSensar™ (chito-oligosaccharide) | Significantly Reduced (elution time shifted towards unconjugated antibody) |
Table 2: Impact of DAR on ADC Hydrophobicity
| ADC | DAR | Observation | Reference |
| Cysteine-linked ADC | Increasing from 0 to 8 | Hydrophobicity increases with each successive drug addition, leading to longer retention times in HIC. | |
| Val-Cit-MMAE ADC | High (e.g., 8) | Often associated with rapid clearance and poor PK. | |
| Val-Cit-MMAE ADC | Low (e.g., 2-4) | Generally exhibits improved PK and a better therapeutic index. |
Experimental Protocols
Protocol 1: General Method for Hydrophobic Interaction Chromatography (HIC) of ADCs
This protocol provides a general method for assessing the hydrophobicity of ADCs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
-
Unconjugated antibody (for reference)
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC and unconjugated antibody samples to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the equilibrated column.
-
Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30-60 minutes).
-
Data Acquisition: Monitor the elution profile by measuring the UV absorbance at 280 nm.
-
Data Analysis: Compare the retention time of the ADC species to that of the unconjugated antibody. A longer retention time indicates higher hydrophobicity. The average DAR can be calculated from the peak areas of the different drug-loaded species.
Protocol 2: Synthesis of a Val-Cit-PABC Linker for ADC Payload Attachment
This protocol outlines the synthesis of a Fmoc-protected Val-Cit-PABC linker.
Materials:
-
Fmoc-Val-Cit-OH
-
4-aminobenzyl alcohol
-
2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Dimethylformamide (DMF)
-
Piperidine
-
Diisopropyl ether
Procedure:
-
Coupling of Val-Cit to PABC:
-
Dissolve Fmoc-Val-Cit-OH (1 eq.) and 4-aminobenzyl alcohol (1.1 eq.) in a mixture of DCM and methanol.
-
Add a coupling agent such as EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (1.5 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the solvent and wash the residue with diisopropyl ether to precipitate the product. Filter and dry to obtain Fmoc-VC-PABA.
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-VC-PABA in DMF.
-
Add piperidine (e.g., 20% in DMF) and stir at room temperature for 30 minutes.
-
Concentrate the solution under high vacuum to obtain the deprotected H2N-VC-PABA, which can be used in the next step for payload conjugation.
-
Protocol 3: General Procedure for Antibody-Drug Conjugation using a Maleimide-Functionalized Linker
This protocol describes a general method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via reduced interchain disulfides.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized drug-linker (e.g., MC-Val-Cit-PABC-MMAE) dissolved in an organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography or tangential flow filtration)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
-
Conjugation:
-
Add the dissolved maleimide-functionalized drug-linker to the reduced antibody solution. The molar excess of the drug-linker will influence the final DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on the drug-linker.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker, quenching reagent, and any aggregates using a suitable purification method such as size exclusion chromatography.
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, and purity using methods like HIC, SEC, and mass spectrometry.
-
References
Validation & Comparative
A Head-to-Head Comparison of Boc-Val-Cit-OH and Val-Ala Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most prevalent classes of cleavable linkers are those based on dipeptides, with Boc-Val-Cit-OH (a precursor to the Val-Cit linker) and Val-Ala being two prominent examples. Both are designed for enzymatic cleavage within the lysosomal compartment of cancer cells, aiming for targeted drug release and minimized systemic toxicity. This guide provides an objective, data-driven comparison of Val-Cit and Val-Ala linkers to inform rational ADC design.
Mechanism of Action: Cathepsin B-Mediated Payload Release
Both Val-Cit and Val-Ala linkers are substrates for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] Following the binding of an ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the dipeptide linker. This cleavage initiates a self-immolative cascade, typically involving a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the active cytotoxic payload inside the target cell.[3]
Quantitative Data Presentation
The selection between Val-Cit and Val-Ala linkers involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Physicochemical and Bioconjugation Properties
| Property | Val-Cit Linker | Val-Ala Linker | Key Implications for ADC Development |
| Hydrophobicity | More hydrophobic | Less hydrophobic | The lower hydrophobicity of Val-Ala can improve the solubility and reduce the aggregation of ADCs, especially those with lipophilic payloads.[1][4] |
| Aggregation at High Drug-to-Antibody Ratios (DARs) | Prone to aggregation at DAR > 4 | Less aggregation, allowing for DARs up to ~7.4 with <10% aggregation | Val-Ala enables the generation of more potent ADCs with higher, more homogeneous DARs. |
Table 2: In Vitro Performance Characteristics
| Parameter | Val-Cit Linker | Val-Ala Linker | Comments |
| Relative Cathepsin B Cleavage Rate | ~2x | 1x | Val-Cit is cleaved more rapidly by isolated Cathepsin B, which may lead to faster payload release. |
| Plasma Stability (Human) | Stable (Half-life reported to be >230 days in one study) | Stable | Both linkers exhibit excellent stability in human plasma, which is crucial for clinical efficacy and safety. |
| Plasma Stability (Mouse) | Unstable (Hydrolyzed within 1 hour in some studies) | More stable than Val-Cit, but still susceptible to cleavage. | Val-Cit's instability in mouse plasma, due to cleavage by carboxylesterase 1C, complicates preclinical in vivo studies. |
| In Vitro Cytotoxicity (IC50) | Potent (e.g., 14.3 pmol/L in a HER2+ cell line) | Potent (e.g., 92 pmol/L in a HER2+ cell line) | Both linkers facilitate potent cell-killing, though direct comparisons are payload and cell-line dependent. |
Table 3: In Vivo Performance
| Parameter | Val-Cit Linker | Val-Ala Linker | Comments |
| In Vivo Efficacy | Effective, but can be limited by instability in mouse models. | Has shown better performance in some preclinical models, potentially due to improved stability and higher achievable DARs. | The choice of linker can significantly impact the outcome and translatability of preclinical in vivo studies. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: Cathepsin B-Mediated Cleavage Assay
Objective: To determine the rate of linker cleavage and payload release in the presence of Cathepsin B.
Materials:
-
ADC with Val-Cit or Val-Ala linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching solution: Acetonitrile with an internal standard
-
HPLC-MS system
Procedure:
-
Pre-warm the assay buffer and ADC solution to 37°C.
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and immediately quench the reaction with the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC-MS to quantify the released payload.
-
Calculate the rate of cleavage from the time-course data.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC of interest
-
Human and mouse plasma
-
PBS, pH 7.4
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Process the plasma samples to precipitate proteins (e.g., with acetonitrile) and extract the ADC and any released payload.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and free payload over time.
-
Determine the half-life of the ADC in plasma.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Replace the medium in the wells with the ADC or control solutions.
-
Incubate the plates for 72-120 hours at 37°C.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the ADC, vehicle, or control ADC via intravenous injection.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue the study until the tumors in the control group reach a predetermined endpoint.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: General mechanism of action for ADCs with cleavable linkers.
Caption: Cleavage mechanism of Val-Cit and Val-Ala linkers.
Caption: Experimental workflow for ADC linker performance evaluation.
Conclusion
The choice between Val-Cit and Val-Ala linkers is context-dependent and should be guided by the specific properties of the payload and the desired characteristics of the ADC.
-
Val-Cit remains a widely used and effective linker, particularly for payloads that are not excessively hydrophobic. Its faster cleavage rate by Cathepsin B may be advantageous for rapid payload release. However, its instability in mouse plasma presents a significant challenge for preclinical evaluation, often necessitating the use of specialized mouse models.
-
Val-Ala offers a key advantage in its lower hydrophobicity, which translates to reduced aggregation and the ability to achieve higher DARs, especially with lipophilic payloads. This can lead to more potent and homogeneous ADCs. While its cleavage rate is slower than that of Val-Cit, it is generally sufficient for effective payload release. Its improved stability in mouse plasma makes it a more favorable choice for preclinical in vivo studies.
Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[2][3] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues or inside cancer cells.[4] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds.[4]
Common cleavage strategies include:
-
Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, abundant in cancer cells.
-
pH-sensitive linkers: Linkers containing a hydrazone bond are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linkers: Proteolytic Degradation-Dependent Release
In contrast, non-cleavable linkers are designed for high stability and lack a specific trigger for cleavage. The release of the payload is entirely dependent on the degradation of the antibody component of the ADC within the lysosome. After internalization, the ADC is trafficked to the lysosome, where proteases degrade the antibody, releasing the payload still attached to the linker and an amino acid residue from the antibody (e.g., lysine-MCC-DM1).
This mechanism generally leads to lower systemic toxicity because the payload is primarily released inside the target cell. However, the resulting charged payload-linker-amino acid complex is often membrane-impermeable, which limits the bystander effect.
Quantitative Data Comparison
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified | |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR) |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Configuration | Xenograft Model | Efficacy Metric | Result | Reference |
| anti-CD79b-vc-MMAE | Jeko-1 (Non-Hodgkin lymphoma) | Tumor Growth Inhibition | Superior efficacy with a tandem-cleavage linker compared to a standard cleavable linker. | |
| Trastuzumab-Exo-EVC-Exatecan | NCI-N87 (Gastric Cancer) | Tumor Growth Inhibition | Comparable tumor inhibition to T-DXd (cleavable linker). | |
| T-DM1 (non-cleavable) | NCI-N87 (High HER2) | Tumor Growth Inhibition | Strong tumor growth inhibition. |
Table 3: Plasma Stability
| ADC Linker Type | Stability Metric | Result | Reference |
| Cleavable (Exolinker) | DAR Retention | Superior DAR retention over 7 days compared to T-DXd's GGFG-linker. | |
| Cleavable (Val-Cit) | Free Payload Release | Susceptible to premature cleavage by extracellular enzymes. | |
| Non-cleavable (Thioether) | Plasma Stability | Increased plasma stability compared to many cleavable linkers. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADCs (cleavable and non-cleavable) and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy in a Xenograft Model
This assay evaluates the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human tumor cells (antigen-positive)
-
Matrigel (optional)
-
ADCs (cleavable and non-cleavable), vehicle control, and control antibodies
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups. Administer the treatments intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice weekly).
-
Efficacy Evaluation: Monitor tumor growth inhibition over time. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Plot mean tumor volume versus time for each treatment group. Calculate tumor growth inhibition (TGI) as a percentage.
Plasma Stability Assay (LC-MS/MS)
This assay determines the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADCs (cleavable and non-cleavable)
-
Plasma (human, mouse, etc.)
-
Incubator (37°C)
-
Protein precipitation solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins to separate the free payload from the ADC.
-
LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Quantify the concentration of the released payload at each time point. Calculate the percentage of drug release over time to determine the stability of the linker.
Visualizing the Pathways
The following diagrams illustrate the distinct mechanisms of action of cleavable and non-cleavable linkers.
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Conclusion
The choice between cleavable and non-cleavable linkers is a critical decision in ADC design, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including the beneficial bystander effect, but may be associated with a higher risk of off-target toxicity due to premature payload release. Non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a wider therapeutic window, but their efficacy is restricted to antigen-positive cells and is dependent on efficient lysosomal degradation of the antibody. Ultimately, the optimal linker choice depends on the specific characteristics of the target antigen, the payload, and the tumor type. A thorough understanding of the principles and experimental evaluation of both linker types is essential for the successful development of next-generation ADCs.
References
Navigating the Plasma Proteome: A Comparative Guide to Boc-Val-Cit-OH Linker Stability in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) through the bloodstream is a critical phase determining its ultimate success. The stability of the linker connecting the antibody to the cytotoxic payload is paramount; premature cleavage can lead to off-target toxicity and diminished efficacy. This guide provides an in-depth evaluation of the plasma stability of the widely used Boc-Val-Cit-OH linker and its derivatives, offering a comparative analysis with other prominent linker technologies, supported by experimental data.
The Boc-L-valyl-L-citrulline (Boc-Val-Cit) linker has been a cornerstone in the design of ADCs. Its mechanism is predicated on maintaining integrity in the systemic circulation while being susceptible to cleavage by lysosomal proteases, like cathepsin B, which are often overexpressed in the tumor microenvironment. However, the in vivo performance of this linker, particularly in preclinical models, has revealed nuances that necessitate a careful evaluation of its stability profile.
Comparative Plasma Stability of ADC Linkers
The choice of linker technology significantly impacts the therapeutic index of an ADC. An ideal linker must be sufficiently stable in plasma to ensure the ADC reaches its target, yet allow for efficient payload release upon internalization into the cancer cell. Below is a summary of the plasma stability of various linker types.
| Linker Type | Key Characteristics | Plasma Stability (Human) | Plasma Stability (Mouse) | Cleavage Enzyme(s) | Representative ADCs |
| Val-Cit | Dipeptide, susceptible to protease cleavage. | Generally stable. One study reported a half-life of over 230 days.[1] | Unstable due to susceptibility to carboxylesterase 1c (Ces1c).[2][3][4][5] | Cathepsin B, K, L | Brentuximab vedotin (Adcetris®) |
| Val-Ala | Dipeptide, alternative to Val-Cit with improved hydrophilicity and reduced aggregation at high drug-to-antibody ratios (DARs). | Similar stability to Val-Cit in buffer. | More stable than Val-Cit. | Cathepsin B | Loncastuximab tesirine |
| cBu-Cit | Cyclobutane-1,1-dicarboxamide modification, designed for increased specificity to Cathepsin B. | Not explicitly stated, but designed for stability. | Greater stability than Val-Cit. | Predominantly Cathepsin B | Investigational |
| EVCit | Glutamic acid-Val-Cit tripeptide, designed for enhanced stability in mouse plasma. | Highly stable. | Significantly more stable than Val-Cit, with a half-life increasing from 2 to 12 days in one study. | Cathepsin B | Investigational |
| Non-cleavable | Forms a stable bond with the antibody, drug is released upon antibody degradation. | Highly stable. | Highly stable. | N/A (antibody degradation) | Trastuzumab emtansine (Kadcyla®) |
The Challenge of Preclinical Models: The Carboxylesterase 1c Factor
A significant challenge in the preclinical evaluation of Val-Cit-containing ADCs is their instability in rodent plasma. This is primarily due to the activity of carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma that can prematurely cleave the linker. This can lead to an underestimation of the ADC's therapeutic potential and an overestimation of its toxicity in mouse models. The development of Ces1c knockout mice has been a valuable tool to more accurately assess the performance of these ADCs.
Linker modifications, such as the development of the EVCit tripeptide linker, have been shown to dramatically improve stability in mouse plasma, offering a more reliable preclinical model for ADCs that will ultimately be used in humans, where Val-Cit linkers are generally stable.
Experimental Protocols for Evaluating Plasma Stability
Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. The following is a generalized protocol for an in vitro plasma stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Plasma Stability Assay Protocol
Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma from different species over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Formic acid
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Sample Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to the plasma aliquot. This will precipitate the plasma proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant, which contains the released payload. The pellet can be further processed to analyze the intact ADC.
-
LC-MS Analysis:
-
Released Payload: Analyze the supernatant by LC-MS to quantify the amount of free payload. A standard curve of the payload should be prepared in plasma extract to ensure accurate quantification.
-
Intact ADC: The protein pellet can be re-suspended and analyzed by LC-MS to determine the change in the drug-to-antibody ratio (DAR) over time. This may involve immuno-affinity capture and enzymatic digestion of the ADC prior to analysis.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the amount of payload released at each time point. The half-life (t½) of the linker in plasma can then be determined.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the workflow for evaluating ADC plasma stability.
Caption: A flowchart of the in vitro plasma stability assay.
Signaling Pathways and Cleavage Mechanisms
The targeted cleavage of the Val-Cit linker within the tumor cell is a critical step in the ADC's mechanism of action.
Caption: The intracellular trafficking and cleavage of a Val-Cit ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Val-Cit and Other Dipeptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Among the most prevalent classes of cleavable linkers are those based on dipeptides, designed for selective cleavage by lysosomal proteases within tumor cells. This guide provides an objective, data-driven comparison of the industry standard valine-citrulline (Val-Cit) linker against other dipeptide alternatives, focusing on performance, stability, and experimental validation.
Mechanism of Action: A Tale of Two Strategies
The fundamental principle behind dipeptide linkers lies in their ability to remain stable in systemic circulation and undergo enzymatic cleavage once the ADC is internalized into the target cancer cell. Upon internalization, the ADC is trafficked to the lysosome, where proteases, notably cathepsin B, are highly active. These enzymes recognize and cleave the dipeptide sequence, initiating the release of the cytotoxic payload.[1][2][3]
The most common dipeptide linkers, Val-Cit and valine-alanine (Val-Ala), are both substrates for cathepsin B.[1][4] The cleavage of the peptide bond is often followed by a self-immolative cascade, typically involving a p-aminobenzyl carbamate (PABC) spacer, which ensures the release of the unmodified, active drug.
Quantitative Performance Comparison
The choice of dipeptide linker significantly impacts the physicochemical properties, stability, and ultimately, the in vivo efficacy of an ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison between Val-Cit and other notable dipeptide linkers.
| Property | Val-Cit Linker | Val-Ala Linker | Val-Lys Linker | Val-Arg Linker | Other Dipeptides | Key Considerations & References |
| Cathepsin B Cleavage Rate | Efficiently cleaved; considered a standard. | Cleaved at approximately half the rate of Val-Cit in isolated enzyme assays. | Slower cleavage compared to Val-Cit. | Slower cleavage compared to Val-Cit. | Phe-Lys: 30-fold faster release of doxorubicin compared to Val-Cit with cathepsin B alone. GGFG: Cathepsin-cleavable linker used in DS8201a. Ala-Ala: Can be an effective linker. | The rate of payload release can influence efficacy and the bystander effect. Faster cleavage is not always superior and needs to be balanced with stability. |
| Plasma Stability (Human) | High stability; one study reported a half-life of over 230 days. | High stability. | Generally stable. | Unstable; susceptible to premature cleavage by multiple proteases. | cBu-Cit: Designed for improved selectivity and stability. | High plasma stability is crucial to minimize off-target toxicity and ensure the ADC reaches the tumor intact. |
| Plasma Stability (Mouse) | Unstable; susceptible to cleavage by carboxylesterase 1C (Ces1C), complicating preclinical evaluation. | More stable than Val-Cit, making it a more favorable choice for preclinical in vivo studies. | More stable than Val-Arg. | Highly unstable. | EVCit (Glu-Val-Cit): Tripeptide designed to have high stability in mouse plasma. | Species-specific differences in plasma enzymes can significantly impact preclinical data and its translation to human studies. |
| Hydrophobicity & Aggregation | More hydrophobic; prone to aggregation at high drug-to-antibody ratios (DARs), often limiting DAR to < 4. | Less hydrophobic; allows for higher DARs (up to ~7.4) with limited aggregation (<10%), which can lead to enhanced potency. | N/A | N/A | PEGylated Val-Ala: Incorporation of polyethylene glycol (PEG) can further reduce hydrophobicity. | Lower hydrophobicity is advantageous, especially for lipophilic payloads, as it reduces the risk of aggregation and improves the ADC's pharmacokinetic properties. |
| In Vivo Efficacy | Effective, but can be limited by instability in mouse models. | Has shown better performance in some preclinical models, potentially due to improved stability and higher achievable DARs. | Less effective than Val-Ala and Val-Cit in some models. | Poor efficacy due to instability. | N/A | The ultimate measure of a linker's performance is its ability to contribute to potent and well-tolerated anti-tumor activity in vivo. |
Experimental Protocols
Accurate evaluation of linker performance is essential for ADC development. Below are detailed methodologies for key in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species (e.g., mouse, human).
Materials:
-
ADC of interest
-
Control buffer (e.g., PBS, pH 7.4)
-
Plasma (e.g., C57BL/6 mouse plasma, human plasma)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the ADC-plasma mixture.
-
Capture the ADC from the plasma using immunoaffinity beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To determine the rate of payload release from a dipeptide-linked ADC upon incubation with Cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with pre-warmed assay buffer.
-
Initiate the reaction by adding Cathepsin B (final concentration, e.g., 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot and quench the reaction with the quenching solution.
-
Analyze the samples by LC-MS to quantify the amount of released payload.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action and a typical experimental workflow.
Caption: ADC internalization and lysosomal cleavage pathway.
Caption: Experimental workflow for ADC linker performance evaluation.
Conclusion
The selection of a dipeptide linker is a critical, context-dependent decision in ADC design. Val-Cit remains a widely used and effective linker, particularly for payloads that are not excessively hydrophobic. Its rapid cleavage by cathepsin B can be advantageous for achieving a potent therapeutic effect. However, its instability in mouse plasma presents a significant hurdle for preclinical assessment.
Val-Ala offers a key advantage in its lower hydrophobicity, which translates to reduced aggregation and the ability to achieve higher and more homogeneous DARs, especially with lipophilic payloads. While its cleavage rate is slower than that of Val-Cit, it is generally sufficient for effective payload release. Its improved stability in mouse plasma makes it a more reliable choice for preclinical in vivo studies.
Ultimately, the optimal dipeptide linker must be empirically determined for each specific ADC, taking into account the properties of the antibody, the payload, and the desired therapeutic outcome. This guide provides a framework for making an informed decision based on a head-to-head comparison of key performance parameters.
References
Assessing the Bystander Effect of Antibody-Drug Conjugates with Val-Cit Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is significantly enhanced by a phenomenon known as the bystander effect. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs featuring the widely-used Valine-Citrulline (Val-Cit) linker. We will delve into the underlying mechanisms, present comparative data on ADC performance, and provide detailed experimental protocols for assessing this critical aspect of ADC activity.
The Critical Role of the Bystander Effect in ADC Therapy
In the complex microenvironment of a tumor, not all cancerous cells express the target antigen for an ADC. This heterogeneity can limit the therapeutic reach of a targeted therapy. The bystander effect overcomes this limitation by enabling the ADC's cytotoxic payload, once released from the targeted antigen-positive (Ag+) cell, to diffuse and eliminate adjacent antigen-negative (Ag-) tumor cells.[1] This mechanism is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[2]
Mechanism of Action: The Val-Cit Linker and Payload Release
The Val-Cit linker is a dipeptide linker designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes within the cell.[3] This targeted release of the cytotoxic payload is a key determinant of the bystander effect.
The process unfolds as follows:
-
Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.[1]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, enzymes such as Cathepsin B recognize and cleave the Val-Cit linker.[4]
-
Payload Release and Diffusion: This cleavage releases the cytotoxic payload. If the payload is membrane-permeable (e.g., Monomethyl Auristatin E - MMAE), it can diffuse out of the target cell and into the surrounding tumor microenvironment.
-
Bystander Killing: The diffused payload can then enter neighboring antigen-negative cells, inducing cytotoxicity and expanding the therapeutic effect of the ADC.
Comparative Performance of ADCs: The Influence of Linker and Payload
The magnitude of the bystander effect is not solely dependent on the Val-Cit linker but is also heavily influenced by the physicochemical properties of the payload. Here, we compare the bystander effect of ADCs with Val-Cit linkers to those with other linker technologies and payloads.
Quantitative Comparison of In Vitro Bystander Effect
The following table summarizes the in vitro cytotoxicity of various ADCs, highlighting the differences in their ability to induce bystander killing. A lower IC50 value indicates higher potency.
| ADC Construct | Linker Type | Payload | Target Cell Line (Ag+) | Bystander Cell Line (Ag-) | Culture Condition | IC50 (Ag+) | IC50 (Ag- in Co-culture) | Bystander Effect | Reference |
| Trastuzumab-vc-MMAE | Val-Cit (Cleavable) | MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | Monoculture | ~0.1 nM | - | - | |
| Trastuzumab-vc-MMAE | Val-Cit (Cleavable) | MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | Co-culture (9:1) | - | Significantly Reduced | Yes | |
| Trastuzumab-smcc-DM1 (T-DM1) | SMCC (Non-cleavable) | DM1 | HER2+ | HER2- | Co-culture | Potent | No significant effect | Minimal/No | |
| cAC10-vc-MMAE | Val-Cit (Cleavable) | MMAE | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Admixed Tumor (in vivo) | - | Tumor Regression | Yes | |
| cAC10-vc-MMAF | Val-Cit (Cleavable) | MMAF | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Admixed Tumor (in vivo) | - | No Tumor Control | Minimal/No |
Key Observations:
-
ADCs with cleavable Val-Cit linkers and membrane-permeable payloads like MMAE demonstrate a significant bystander effect, as evidenced by the killing of antigen-negative cells in co-culture and in vivo models.
-
Non-cleavable linkers, such as the SMCC linker in T-DM1, result in a charged payload-linker complex upon degradation, which cannot efficiently cross cell membranes, thus limiting the bystander effect.
-
The physicochemical properties of the payload are critical. MMAE, being more lipophilic and membrane-permeable, induces a potent bystander effect, while the more hydrophilic and less permeable MMAF does not, even when paired with a cleavable Val-Cit linker.
Experimental Protocols for Evaluating the Bystander Effect
Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed protocols for two common in vitro assays.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP or RFP for easy identification)
-
Complete cell culture medium
-
ADC of interest, isotype control ADC, and free payload
-
96-well clear-bottom black plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
On day 0, seed a mixture of Ag+ and fluorescently labeled Ag- cells into 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1).
-
Include monoculture controls of Ag+ cells alone and Ag- cells alone.
-
Allow cells to attach overnight.
-
-
ADC Treatment:
-
On day 1, prepare serial dilutions of the test ADC, an isotype control ADC, and the free payload in complete culture medium.
-
Add the diluted compounds to the appropriate wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours, depending on the cell cycle and the payload's mechanism of action.
-
-
Analysis:
-
Quantify the number of viable fluorescent Ag- cells using a fluorescence microscope or a high-content imaging system.
-
Normalize the data to the untreated co-culture control to determine the percentage of bystander cell viability. A significant decrease in the viability of Ag- cells in the co-culture treated with the test ADC compared to controls indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay assesses the role of secreted cytotoxic factors in the bystander effect by transferring the medium from ADC-treated Ag+ cells to a culture of Ag- cells.
Materials:
-
Antigen-positive (Ag+) donor cell line
-
Antigen-negative (Ag-) recipient cell line
-
Complete cell culture medium
-
ADC of interest and isotype control ADC
-
6-well plates for generating conditioned medium
-
96-well plates for recipient cell culture
-
Centrifuge and 0.22 µm sterile filters
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the ADC (e.g., 10x IC50) or an isotype control ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge the supernatant to pellet any detached cells and filter it through a 0.22 µm sterile filter.
-
-
Treat Recipient Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Replace the existing medium with the collected conditioned medium.
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload.
-
-
Incubation:
-
Incubate the recipient cells for 48-72 hours.
-
-
Analysis:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®). A significant decrease in viability in cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect mediated by secreted factors.
-
Conclusion
The Val-Cit linker is a key enabler of the bystander effect in ADCs, facilitating the intracellular release of cytotoxic payloads. However, the magnitude of this effect is critically dependent on the membrane permeability of the payload. ADCs pairing a Val-Cit linker with a membrane-permeable payload like MMAE are capable of inducing a potent bystander effect, which is a significant advantage for treating heterogeneous solid tumors. In contrast, ADCs with non-cleavable linkers or those with membrane-impermeable payloads exhibit a limited to non-existent bystander effect. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of the bystander effect, a crucial step in the rational design and preclinical development of next-generation ADCs.
References
Next-Generation Cleavable Linkers: A Comparative Guide to Alternatives for Boc-Val-Cit-OH in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Cleavable Linker Technologies with Supporting Experimental Data
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing an increasingly critical role in defining the therapeutic index of these targeted therapies. For years, the gold standard for cleavable linkers has been the cathepsin B-sensitive valine-citrulline (Val-Cit) dipeptide, often used in conjunction with a p-aminobenzyl carbamate (PABC) spacer. However, limitations such as premature cleavage in circulation, hydrophobicity-induced aggregation, and a narrow therapeutic window in some contexts have spurred the development of a new generation of cleavable linkers. This guide provides a comprehensive comparison of these emerging alternatives to the traditional Boc-Val-Cit-OH linker, supported by experimental data to inform rational ADC design.
The Limitations of the Val-Cit Linker
While the Val-Cit linker has been instrumental in the success of several approved ADCs, its drawbacks are now well-documented. These include:
-
Sub-optimal Plasma Stability: The Val-Cit motif can be susceptible to premature cleavage by extracellular proteases, leading to off-target toxicity.
-
Hydrophobicity: The inherent hydrophobicity of the Val-Cit-PABC moiety can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DAR), complicating manufacturing and potentially impacting pharmacokinetics.[1][2]
-
Species-Specific Instability: Notably, the Val-Cit linker has shown instability in rodent plasma, which can complicate preclinical evaluation and translation to human studies.[3][4]
Next-Generation Cleavable Linkers: A Comparative Analysis
A diverse array of next-generation cleavable linkers has been developed to address the shortcomings of the Val-Cit platform. These innovations focus on improving plasma stability, enhancing tumor-specific payload release, and enabling the use of a wider range of payloads.
Dipeptide Alternatives: Val-Ala and Beyond
A prominent alternative to Val-Cit is the valine-alanine (Val-Ala) dipeptide. This seemingly minor substitution offers significant advantages in terms of its physicochemical properties.
Mechanism of Action: Similar to Val-Cit, the Val-Ala linker is designed to be cleaved by lysosomal proteases like cathepsin B following internalization of the ADC into the target cancer cell.
Comparative Performance: The Val-Ala linker generally exhibits improved hydrophilicity compared to Val-Cit, which can reduce ADC aggregation and allow for higher DARs.[3] While some studies suggest a slightly slower cleavage rate by cathepsin B compared to Val-Cit, it is generally sufficient for effective payload release.
Tetrapeptide Linkers: The Rise of Gly-Gly-Phe-Gly (GGFG)
The tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), has gained significant attention, most notably for its use in the highly successful ADC, Enhertu® (trastuzumab deruxtecan).
Mechanism of Action: The GGFG linker is also cleaved by lysosomal proteases, primarily cathepsins.
Comparative Performance: ADCs utilizing the GGFG linker have demonstrated high plasma stability and the ability to achieve a high DAR without significant aggregation issues.
Enzyme-Cleavable Linkers Targeting Alternative Enzymes
To enhance tumor specificity, researchers have developed linkers that are substrates for enzymes that are highly overexpressed in the tumor microenvironment or within lysosomes, beyond just cathepsin B.
-
β-Glucuronidase-Cleavable Linkers: These linkers incorporate a glucuronide moiety that is cleaved by β-glucuronidase, an enzyme abundant in the lysosomes and necrotic regions of tumors. This approach offers the dual benefits of tumor-specific cleavage and increased hydrophilicity.
-
β-Galactosidase-Cleavable Linkers: Similar to β-glucuronide linkers, these are cleaved by β-galactosidase, another lysosomal enzyme overexpressed in some cancers. ADCs with these linkers have shown potent in vitro and in vivo efficacy.
-
Sulfatase-Cleavable Linkers: These linkers utilize a sulfate ester that is cleaved by sulfatases, which are also upregulated in the lysosomal compartments of tumor cells. This strategy has been shown to yield ADCs with excellent plasma stability and potent, selective cytotoxicity.
Novel Cleavage Triggers: Expanding the Toolbox
Beyond enzymatic cleavage, innovative linkers are being designed to respond to other unique features of the tumor microenvironment or to external stimuli.
-
Ferrous Iron-Cleavable Linkers: These linkers incorporate a 1,2,4-trioxolane scaffold that is selectively cleaved in the presence of elevated levels of ferrous iron (Fe(II)), a feature of some cancer cells. This offers a highly tumor-specific release mechanism.
-
Light-Responsive Cleavable Linkers: These linkers can be cleaved upon exposure to light of a specific wavelength, offering spatiotemporal control over payload release. This technology is still in early-stage development but holds promise for localized therapies.
Innovative Linker Architectures: Exolinkers
The "exolinker" platform represents a structural innovation where the cleavable peptide is repositioned to an "exo" position on the PABC spacer. This design has been shown to shield the linker from premature enzymatic degradation in plasma while maintaining efficient lysosomal cleavage.
Quantitative Data Presentation
The following tables summarize the quantitative performance of various next-generation cleavable linkers compared to the traditional Val-Cit linker.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Target | Cell Line | IC50 (pM) | Reference(s) |
| Val-Cit | Trastuzumab | SK-BR-3 | 14.3 | |
| β-Galactosidase | Trastuzumab | SK-BR-3 | 8.8 | |
| Val-Ala | Anti-HER2 | HER2+ cells | 92 | |
| Sulfatase | Anti-HER2 | HER2+ cells | 61 | |
| Non-cleavable | Anti-HER2 | HER2+ cells | 609 |
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC | Dose | Xenograft Model | Outcome | Reference(s) |
| Val-Cit | Anti-CD22-PBD | - | Human non-Hodgkin lymphoma | Similar activity to disulfide linker ADC | |
| Disulfide | Anti-CD22-PBD | - | Human non-Hodgkin lymphoma | Higher MTD (10 vs 2.5 mg/kg) vs. Val-Cit | |
| cBu-Cit | - | 3 mg/kg | - | Greater tumor suppression than Val-Cit | |
| Triglycyl (CX) | Anti-EGFR/EpCAM-DM1 | 3 mg/kg | EGFR and EpCAM xenografts | More active than 15 mg/kg of SMCC-DM1 ADC | |
| β-Galactosidase | Trastuzumab-MMAE | 1 mg/kg | Xenograft mouse model | 57-58% reduction in tumor volume |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
-
Reagents for sample processing (e.g., affinity capture beads, detection antibodies)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS. Incubate at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze at -80°C.
-
Sample Analysis (to measure intact ADC):
-
Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload loss.
-
-
Sample Analysis (to measure released payload):
-
Extract the free payload from the plasma samples.
-
Quantify the free payload using LC-MS/MS. An increase in free payload over time indicates linker cleavage.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test ADC and control articles (e.g., unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C and 5% CO2.
-
Addition of Reagent: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement:
-
For MTT, solubilize the formazan crystals and read the absorbance at ~570 nm.
-
For XTT, read the absorbance of the soluble formazan product at ~450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Protocol 3: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the ADC linker and release of the payload in a simulated lysosomal environment.
Materials:
-
Test ADC
-
Isolated lysosomes from a relevant source (e.g., rat liver) or a lysosomal extract
-
Lysosomal assay buffer (e.g., sodium acetate buffer, pH 5.0, containing a reducing agent like DTT)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS/MS) for payload quantification
Procedure:
-
Assay Setup: In a microcentrifuge tube, combine the test ADC with the isolated lysosomes or lysosomal extract in the pre-warmed lysosomal assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately quench the enzymatic activity (e.g., by adding a strong acid or organic solvent).
-
Sample Processing: Process the samples to precipitate proteins and extract the released payload.
-
Quantification of Released Payload: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload at each time point.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage under lysosomal conditions.
Protocol 4: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line for implantation
-
Test ADC, vehicle control, and other control articles (e.g., non-targeting ADC)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant human tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
Treatment: Administer the ADC (typically intravenously) at various doses, along with the vehicle control and other control groups, according to a predetermined schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize the animals according to ethical guidelines.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizations
Caption: Cleavage mechanisms of Val-Cit and β-Glucuronide linkers.
Caption: Experimental workflows for key ADC linker evaluation assays.
Caption: Relationship between linker properties and ADC performance.
Conclusion and Future Perspectives
The development of next-generation cleavable linkers has significantly expanded the toolbox for ADC design, offering solutions to the limitations of the traditional Val-Cit linker. The choice of linker is a critical decision that must be tailored to the specific antibody, payload, and target indication. Alternatives like Val-Ala and GGFG provide improved physicochemical properties, while linkers sensitive to other enzymes or novel triggers offer enhanced tumor specificity. As our understanding of the tumor microenvironment deepens, we can expect the continued evolution of even more sophisticated and highly selective linker technologies, further advancing the promise of ADCs as precision cancer therapeutics.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation of Cathepsin B as the Primary Cleavage Enzyme for Val-Cit Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide has become a cornerstone in the design of antibody-drug conjugates (ADCs), engineered to be selectively cleaved by lysosomal proteases to release a cytotoxic payload within cancer cells.[1] This targeted release mechanism is critical for maximizing therapeutic efficacy while minimizing systemic toxicity.[2][3] This guide provides a comparative analysis of the experimental data validating cathepsin B as the principal enzyme responsible for Val-Cit cleavage, explores alternative cleavage pathways, and presents detailed protocols for in vitro validation.
Cathepsin B: The Predominant Catalyst for Val-Cit Cleavage
Cathepsin B, a cysteine protease highly expressed and active in the acidic environment of tumor cell lysosomes, is widely recognized as the primary enzyme for processing the Val-Cit linker.[4] The specificity of this interaction is a key feature of many successful ADCs, including the FDA-approved brentuximab vedotin (Adcetris®).[5]
The cleavage mechanism involves the Val-Cit dipeptide of the ADC linker binding to the active site of cathepsin B. The valine residue occupies the P2 position, interacting with the S2 subsite of the enzyme, while the non-proteinogenic citrulline residue sits in the P1 position. This precise molecular recognition facilitates the enzymatic hydrolysis of the amide bond linking the citrulline to a self-immolative spacer, such as PABC (p-aminobenzyl carbamate), initiating the release of the active drug.
Comparative Analysis of Cleavage Efficiency and Specificity
While cathepsin B is the primary activator, it is not the sole enzyme capable of cleaving the Val-Cit sequence. Understanding the broader enzymatic landscape is crucial for predicting ADC stability and potential off-target effects.
Alternative Cleavage Enzymes:
-
Other Cathepsins: Gene knockout studies and biochemical assays have revealed that other lysosomal cathepsins, such as cathepsin S, L, and F, can also cleave the Val-Cit linker. In some cases, the hydrolysis rates in rat liver lysosomal extracts were similar for different dipeptides, suggesting that multiple lysosomal enzymes contribute to payload release.
-
Neutrophil Elastase: This serine protease, particularly relevant in the context of neutropenia, has been shown to readily cleave the Val-Cit linker, potentially leading to premature payload release and off-target toxicity.
-
Carboxylesterase 1c (Ces1c): This enzyme is responsible for the observed instability of Val-Cit linkers in mouse plasma, a critical consideration for preclinical studies. This instability is not observed in human plasma, highlighting species-specific differences in linker metabolism.
Linker Performance Comparison:
The following table summarizes the performance of the Val-Cit linker compared to other common cleavable linkers. Data are representative and compiled from scientific literature.
| Linker Sequence | Primary Cleavage Enzyme(s) | Key Performance Characteristics |
| Val-Cit | Cathepsin B (and other cathepsins) | Benchmark standard. High cleavage efficiency in lysosomes. Susceptible to cleavage by neutrophil elastase and mouse Ces1c. |
| Val-Ala | Cathepsin B | Cleaved by cathepsin B at approximately half the rate of Val-Cit. Exhibits lower hydrophobicity, which can reduce ADC aggregation. |
| Phe-Lys | Cathepsin B | Can be cleaved faster than Val-Cit by isolated cathepsin B, but rates are comparable in lysosomal extracts. |
| Glu-Val-Cit | Cathepsin B | Tripeptide design offers significantly increased stability in mouse plasma compared to Val-Cit, while retaining susceptibility to cathepsin-mediated cleavage. |
| cBu-Cit | Cathepsin B | Peptidomimetic linker with a cyclobutane modification that demonstrates enhanced specificity for cathepsin B. Intracellular cleavage was inhibited by 75% with a cathepsin B-specific inhibitor. |
| Disulfide | Glutathione | Cleaved via reduction in the cytoplasm. Offers a non-lysosomal, intracellular cleavage mechanism. |
| Hydrazone | Acid Hydrolysis | Non-enzymatic cleavage triggered by the low pH of endosomes and lysosomes. |
Experimental Protocols
Reproducible in vitro assays are essential for validating linker stability and cleavage kinetics.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC upon incubation with purified cathepsin B.
Objective: To determine the susceptibility and cleavage kinetics of a linker by recombinant human cathepsin B.
Materials:
-
ADC construct with the linker of interest
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard (for LC-MS analysis)
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC (e.g., 1 mM) in a suitable buffer like PBS.
-
Activate Cathepsin B according to the manufacturer's instructions. Prepare a working solution in the pre-warmed (37°C) Assay Buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the ADC solution to the Assay Buffer to achieve the desired final concentration (e.g., 1-10 µM).
-
Initiate the reaction by adding the activated Cathepsin B solution (e.g., final concentration of 10-50 nM).
-
-
Incubation:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding an equal volume of cold Quench Solution to the wells.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.
-
Calculate the cleavage rate and determine the half-life (t½) of the linker in the presence of the enzyme.
-
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the ADC linker in a biological matrix to predict its behavior in circulation.
Objective: To evaluate the propensity for premature payload release in plasma.
Materials:
-
ADC construct
-
Human, mouse, or rat plasma
-
Phosphate-Buffered Saline (PBS)
-
ELISA or LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the ADC in PBS.
-
Thaw frozen plasma at 37°C.
-
-
Incubation:
-
Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours, up to 7 days).
-
-
Sample Analysis:
-
At each time point, take an aliquot and store it at -80°C until analysis.
-
Analyze samples to determine the concentration of intact ADC using a validated method such as a sandwich ELISA (detecting both antibody and drug) or by measuring the drug-to-antibody ratio (DAR) via LC-MS/MS.
-
-
Data Interpretation:
-
Plot the percentage of intact ADC over time to determine the stability profile of the linker.
-
References
A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers for In Vivo Efficacy of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a cleavable linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Among the most prevalent classes of enzymatically-cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being two of the most prominent examples. Both are designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This guide provides an objective comparison of the in vivo efficacy and key characteristics of Val-Cit and Val-Ala linked ADCs, supported by available experimental data.
Executive Summary
Both Val-Cit and Val-Ala linkers have demonstrated preclinical and clinical utility, enabling the targeted delivery and release of potent cytotoxic payloads within cancer cells. The primary distinction between these two linkers lies in their physicochemical properties, which in turn affect the overall performance of the ADC. Val-Cit is a well-established and widely used linker, but its hydrophobic nature can lead to aggregation issues, particularly with hydrophobic payloads or high drug-to-antibody ratios (DARs). In contrast, Val-Ala linkers are less hydrophobic, which can mitigate aggregation, allowing for the development of ADCs with higher DARs and potentially improved manufacturing feasibility and safety profiles.[1][2] While Val-Cit linkers are cleaved more rapidly by cathepsin B, Val-Ala linkers generally exhibit sufficient cleavage for effective payload release.[2] A crucial consideration for preclinical studies is the instability of Val-Cit linkers in mouse plasma, which can complicate the interpretation of in vivo efficacy data.[1]
Data Presentation: Quantitative Comparison
Table 1: Physicochemical and In Vitro Characteristics of Val-Cit vs. Val-Ala Linked ADCs
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Insights |
| Hydrophobicity | Higher | Lower | Val-Ala's lower hydrophobicity reduces the propensity for ADC aggregation, especially with lipophilic payloads.[2] |
| Aggregation at High DARs | Prone to aggregation | Less aggregation | Val-Ala allows for the generation of ADCs with higher DARs (up to ~7.4) with limited aggregation (<10%), which can enhance potency. |
| Cathepsin B Cleavage Rate | Higher (approx. 2x) | Lower | Val-Cit's faster cleavage may lead to quicker payload release inside the tumor cell. |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Both linkers, when paired with potent payloads, result in highly cytotoxic ADCs. Specific IC50 values are payload and cell line dependent. |
Table 2: Plasma Stability of Val-Cit vs. Val-Ala Linked ADCs
| Species | Val-Cit Linker Stability | Val-Ala Linker Stability | Rationale |
| Human | Stable | Stable | Both linkers are designed for and exhibit high stability in human plasma, which is crucial for clinical translation. |
| Mouse | Unstable | More Stable | Val-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1C, leading to premature payload release and complicating preclinical assessment. |
In Vivo Efficacy
Direct quantitative comparisons of in vivo efficacy from head-to-head studies are limited in publicly available literature. However, the collective evidence suggests that Val-Ala linked ADCs may offer advantages in preclinical mouse models. The instability of the Val-Cit linker in mouse plasma can lead to premature cleavage of the payload, potentially reducing the therapeutic window and underestimating the ADC's potential efficacy. The improved stability of the Val-Ala linker in mouse plasma makes it a more reliable choice for in vivo studies in these models, providing a more accurate assessment of anti-tumor activity.
Studies have indicated that ADCs with an (l,l) dipeptide linker configuration, which is standard for both Val-Cit and Val-Ala, exhibit higher antitumor activity in vivo. Furthermore, the ability to achieve higher DARs with the Val-Ala linker without significant aggregation can contribute to enhanced potency and efficacy in vivo.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linker performance in vivo. Below is a representative methodology for a xenograft efficacy study.
Protocol: In Vivo Xenograft Efficacy Study
-
Cell Line and Culture:
-
Select a human cancer cell line that overexpresses the target antigen for the ADC's monoclonal antibody.
-
Culture the cells in appropriate media and conditions to ensure optimal growth and viability.
-
Harvest cells during the logarithmic growth phase for implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Allow for an acclimatization period of at least one week before the study begins.
-
-
Tumor Implantation:
-
Subcutaneously implant a specific number of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Study Groups and Randomization:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Val-Cit ADC, Val-Ala ADC).
-
-
ADC Administration:
-
Administer the ADCs, typically via intravenous (IV) injection, at specified doses and schedules.
-
The vehicle control group receives the formulation buffer without the ADC.
-
-
Efficacy Endpoints:
-
Measure tumor volumes using calipers at regular intervals (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, tumors may be excised and weighed.
-
Survival can also be monitored as a primary endpoint.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Mandatory Visualization
Caption: General mechanism of action for ADCs with protease-cleavable linkers.
Caption: A typical workflow for comparing the in vivo efficacy of ADCs.
References
A Comparative Guide to the Hydrophobicity of ADC Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
The hydrophobicity of the linker in an Antibody-Drug Conjugate (ADC) is a critical parameter that significantly influences its therapeutic index. An optimal balance of hydrophilicity and hydrophobicity is essential for achieving desirable pharmacokinetics, stability, and efficacy. Highly hydrophobic linkers can lead to issues such as ADC aggregation, accelerated plasma clearance, and off-target toxicity, which can diminish the overall therapeutic window.[1][2][3] This guide provides a comparative analysis of the hydrophobicity of different classes of ADC peptide linkers, supported by experimental data, to inform rational linker design in ADC development.
The Impact of Linker Hydrophobicity on ADC Properties
The choice of peptide linker can dramatically alter the overall physicochemical properties of an ADC. Increased hydrophobicity, often contributed by both the linker and the cytotoxic payload, is associated with several challenges:
-
Aggregation: Hydrophobic patches on the ADC surface can promote self-association, leading to the formation of aggregates.[4][5] Aggregation can reduce the therapeutic efficacy and potentially elicit an immunogenic response.
-
Accelerated Clearance: More hydrophobic ADCs tend to be cleared more rapidly from circulation, reducing their half-life and exposure to the target tumor cells.
-
Reduced Therapeutic Index: The combination of aggregation, faster clearance, and potential for non-specific uptake can lead to a narrower therapeutic window.
Conversely, more hydrophilic linkers can help to mitigate these issues, leading to improved solubility, enhanced stability, and better pharmacokinetic profiles.
Measuring Linker Hydrophobicity: HIC and RP-HPLC
The two primary analytical techniques used to assess the hydrophobicity of ADCs are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In both methods, a longer retention time indicates a higher degree of hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): This non-denaturing technique separates molecules based on their surface hydrophobicity under aqueous, high-salt conditions. It is particularly useful for characterizing intact ADCs and determining the drug-to-antibody ratio (DAR) distribution, as each additional drug-linker moiety increases the overall hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity under denaturing conditions, typically using a non-polar stationary phase and a polar mobile phase. RP-HPLC can be used to analyze both intact and reduced ADCs to assess the hydrophobicity of the constituent heavy and light chains.
Hydrophobicity Comparison of Common ADC Peptide Linkers
The following tables summarize quantitative and qualitative data on the hydrophobicity of various ADC peptide linkers, compiled from multiple sources. It is important to note that direct comparison of retention times across different studies can be challenging due to variations in experimental conditions (e.g., column type, gradient, mobile phase composition). However, the general trends in hydrophobicity are consistent.
Table 1: Hydrophobicity of Dipeptide Linkers
Dipeptide linkers, particularly those containing Valine-Citrulline (Val-Cit), are widely used in ADCs due to their susceptibility to cleavage by lysosomal proteases like Cathepsin B. Variations in the dipeptide sequence can significantly impact hydrophobicity.
| Linker Type | Relative Hydrophobicity | HIC Retention Time (Relative) | Aggregation (%) | Key Observations |
| Val-Cit-PABC | Higher | Longer | Up to 80% with certain payloads | The most common dipeptide linker, but its hydrophobicity can be a limitation, especially at high DARs. The p-aminobenzyl (PABC) self-immolative spacer contributes to its hydrophobicity. |
| Val-Ala-PABC | Lower | Shorter | <10% with high DAR | A less hydrophobic alternative to Val-Cit, allowing for higher DARs with reduced aggregation. |
| Ala-Ala | Low | Shorter | Low | Identified as a superior dipeptide linker that allows for a high drug load with low aggregation. |
| Glu-Val-Cit | Lower | Shorter | Not specified | The addition of a hydrophilic glutamic acid residue at the P3 position reduces the overall hydrophobicity compared to the standard Val-Cit linker. |
Table 2: Impact of PEGylation on Linker Hydrophobicity
Incorporating polyethylene glycol (PEG) chains into the linker is a common strategy to increase hydrophilicity and mitigate the issues associated with hydrophobic payloads.
| Linker Modification | HIC Retention Time (Relative) | Clearance Rate (Relative) | Key Observations |
| No PEG | Longest | Highest | Serves as the baseline for hydrophobicity. |
| PEG4 | Shorter | Lower | A short PEG chain provides a noticeable decrease in hydrophobicity and clearance. |
| PEG8 | Shorter | Lower | Further increases hydrophilicity. |
| PEG12 | Shorter | Lower | Continues the trend of reduced hydrophobicity and clearance. |
| PEG24 | Shortest | Lowest | Significantly reduces hydrophobicity, leading to improved pharmacokinetics. |
Note: The trend of decreasing retention time and clearance rate with increasing PEG length is a well-established principle, although specific values vary depending on the ADC and experimental setup.
Table 3: Cleavable vs. Non-Cleavable Linkers
The fundamental difference in their release mechanism also translates to differences in their intrinsic hydrophobicity.
| Linker Class | Example | Relative Hydrophobicity | Key Observations |
| Cleavable | Val-Cit-PABC | Generally more hydrophobic | The presence of specific cleavage sites and self-immolative spacers often contributes to higher hydrophobicity. |
| Non-Cleavable | SMCC | Generally less hydrophobic | Simpler in structure, which can result in lower intrinsic hydrophobicity compared to complex cleavable linkers. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophobicity Assessment
This protocol provides a general framework for analyzing ADCs by HIC. Optimization of specific parameters may be required for different ADCs.
Objective: To determine the relative hydrophobicity and drug-to-antibody ratio (DAR) distribution of an ADC sample.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, containing 25% (v/v) Isopropanol
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient to decrease the salt concentration and elute the bound ADC species. A typical gradient could be from 100% Mobile Phase A to 100% Mobile Phase B over 12-20 minutes.
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The retention time of each peak is indicative of its hydrophobicity. The average DAR can be calculated from the weighted average of the peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for ADC Hydrophobicity Assessment
This protocol outlines a general method for analyzing reduced ADCs by RP-HPLC.
Objective: To assess the hydrophobicity of the light and heavy chains of an ADC.
Materials:
-
RP-HPLC Column (e.g., C4 or C8, 2.1 x 50 mm, 1.8 µm)
-
UHPLC or HPLC system with a UV detector and a column heater
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
ADC sample
Procedure:
-
Sample Reduction: Reduce the ADC sample by incubating it with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes to separate the heavy and light chains.
-
Column Equilibration: Equilibrate the column at an elevated temperature (e.g., 70-80°C) with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject the reduced ADC sample.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the separated chains. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the chromatogram at 214 nm and 280 nm.
-
Data Analysis: The retention times of the unconjugated and conjugated light and heavy chains are used to assess their relative hydrophobicity.
Visualizing ADC Structure and Hydrophobicity Assessment
A simplified representation of an Antibody-Drug Conjugate.
Workflow for assessing ADC hydrophobicity using HIC.
Conclusion
The hydrophobicity of peptide linkers is a critical design parameter in the development of safe and effective Antibody-Drug Conjugates. As demonstrated, linker choice has a profound impact on the physicochemical properties of the ADC, influencing aggregation, pharmacokinetics, and ultimately, the therapeutic index. Less hydrophobic linkers, such as Val-Ala and Ala-Ala, or those modified with hydrophilic moieties like PEG, offer significant advantages in mitigating the challenges associated with hydrophobic payloads, enabling the development of ADCs with higher drug-to-antibody ratios and improved in vivo performance. The detailed experimental protocols for HIC and RP-HPLC provided in this guide offer a framework for the systematic evaluation and comparison of novel ADC candidates, facilitating the development of the next generation of targeted cancer therapeutics.
References
- 1. 2.5. Characterization of ADCs: SEC and HIC Method [bio-protocol.org]
- 2. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharmaspec.com [biopharmaspec.com]
Exo-Cleavable Linkers: A New Frontier in ADC Stability and Efficacy
For researchers, scientists, and drug development professionals, the quest for more stable and effective antibody-drug conjugates (ADCs) is paramount. While the Boc-Val-Cit-OH linker has been a cornerstone in ADC development, its susceptibility to premature cleavage presents a significant challenge. This guide provides a comprehensive comparison of emerging exo-cleavable linkers designed to overcome these stability issues, supported by experimental data and detailed protocols.
The traditional Boc-Val-Cit-PABC linker system, while effective in targeting tumor cells, exhibits vulnerabilities that can compromise its therapeutic window. It is susceptible to enzymatic degradation by carboxylesterase Ces1C in murine models and by human neutrophil elastase (NE), leading to off-target toxicity and reduced efficacy.[1] To address these limitations, a new class of "exo-cleavable" linkers has been engineered, demonstrating significantly improved plasma stability and therapeutic performance.
The Rise of Exo-Cleavable Linkers
Exo-cleavable linkers, such as those incorporating Glu-Val-Cit (EVC) and Glu-Glu-Val-Cit (EEVC) sequences, feature a repositioned peptide cleavage site. This structural modification enhances stability by protecting the linker from unwanted enzymatic cleavage in the bloodstream.[1][2] The addition of hydrophilic residues like glutamic acid not only improves resistance to non-target enzymes but also enhances the hydrophilicity of the ADC, reducing aggregation and allowing for higher drug-to-antibody ratios (DARs).[2][3]
Comparative Stability Data
Experimental data robustly supports the superior stability of exo-cleavable linkers over the conventional Val-Cit design. In preclinical studies, ADCs featuring exo-linkers have demonstrated remarkable resistance to premature payload release.
| Linker Configuration | Linker-Payload | Released Payload in Mouse Plasma (%) | Study Duration | Reference |
| Exo-EVC | Mal-Exo-EVC-pyrene | 3.5 | 4 days | |
| Exo-EEVC | Mal-Exo-EEVC-pyrene | 4.1 | 4 days | |
| Linear-VC | Mc-VC-PAB-pyrene | 15.2 | 4 days |
Furthermore, pharmacokinetic studies in rats have shown that ADCs with exo-linkers maintain their DAR over extended periods, in stark contrast to the significant payload detachment observed with traditional Val-Cit linkers. Over 21 days, exo-linker ADCs showed minimal reductions in DAR, highlighting their enhanced in vivo stability.
Enzymatic Cleavage Pathways
The stability of these linkers is directly related to their susceptibility to enzymatic cleavage. The following diagrams illustrate the intended and unintended cleavage pathways for both traditional and exo-cleavable linkers.
Experimental Protocols
A generalized protocol for assessing the in vitro plasma stability of an ADC is provided below. This method is crucial for comparing the stability of different linker technologies.
Objective: To determine the in vitro stability of an ADC in plasma by quantifying the amount of released payload over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Test ADC (e.g., with Exo-EVC linker)
-
Control ADC (e.g., with Val-Cit linker)
-
Plasma from relevant species (e.g., mouse, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system
-
Reagents for sample processing (e.g., protein precipitation solution like acetonitrile, internal standard)
Experimental Workflow:
Procedure:
-
ADC Incubation: Dilute the test and control ADCs to a final concentration (e.g., 100 µg/mL) in plasma. Prepare parallel samples in PBS as a negative control for enzymatic degradation.
-
Time-Point Sampling: Incubate all samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to halt any further reactions.
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples.
-
Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile containing an internal standard) to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS Analysis:
-
Inject the supernatant into an LC-MS system.
-
Separate the released payload from other components using a suitable chromatography method.
-
Quantify the amount of the released payload using mass spectrometry, referencing a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of released payload at each time point relative to the initial total payload.
-
Plot the percentage of released payload against time to determine the stability profile of each ADC.
-
Conclusion
The development of exo-cleavable linkers represents a significant advancement in ADC technology. By re-engineering the linker structure, researchers have successfully addressed the inherent instability of traditional Val-Cit linkers, leading to ADCs with improved plasma stability, reduced off-target toxicity, and enhanced therapeutic potential. The robust experimental data supporting the superiority of exo-cleavable linkers underscores their promise in the next generation of targeted cancer therapies. Continued exploration and optimization of these novel linker designs will be crucial in realizing the full potential of ADCs in the clinic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
